4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7-6(2-3-10-7)8(9)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOKVMPHGHXANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444634 | |
| Record name | 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178268-92-3 | |
| Record name | 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178268-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural similarity to other biologically active pyrrolopyridines. This document details a plausible synthetic pathway, including experimental protocols and characterization data, to facilitate its preparation and further investigation.
Synthetic Pathway
The synthesis of this compound can be achieved through a two-stage process. The first stage involves the construction of the key intermediate, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. The second stage is the subsequent chlorination of this lactam to yield the final product. A proposed synthetic route is outlined below, based on established methodologies for the formation of the pyrrolo[3,2-c]pyridine core structure.
Figure 1: Proposed synthetic workflow for this compound.
Stage 1: Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (the Lactam Intermediate)
The synthesis of the lactam intermediate is a multi-step process that begins with a commercially available substituted pyridine.
Experimental Protocol:
-
N-Oxidation of 2-Bromo-4-methoxy-5-methylpyridine: 2-Bromo-4-methoxy-5-methylpyridine is treated with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) at room temperature to yield 2-bromo-4-methoxy-5-methylpyridine-1-oxide.
-
Nitration: The resulting pyridine-1-oxide is carefully nitrated using a mixture of fuming nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 3-position, affording 2-bromo-4-methoxy-5-methyl-3-nitropyridine-1-oxide.
-
Enamine Formation: The nitrated intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent like N,N-dimethylformamide (DMF) to form the enamine, (E)-2-bromo-1-(2-(dimethylamino)vinyl)-4-methoxy-5-methyl-3-nitropyridine.
-
Reductive Cyclization: The enamine undergoes reductive cyclization to form the pyrrole ring. This is typically achieved using reducing agents such as iron powder in acetic acid or catalytic hydrogenation. This step yields 6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine.
-
Debromination: The bromo group at the 6-position is removed by catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This provides 4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine.
-
Demethylation: The methoxy group is cleaved to the corresponding hydroxyl group to form the target lactam, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. This can be achieved using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr3).
Stage 2: Chlorination of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
The final step is the conversion of the lactam to the desired 4-chloro derivative.
Experimental Protocol:
A common and effective method for the chlorination of such heterocyclic lactams is the use of phosphorus oxychloride (POCl₃). The reaction can be performed by heating the lactam in an excess of phosphorus oxychloride, often in the presence of a base such as N,N-diethylaniline or pyridine, to drive the reaction to completion. A solvent-free approach heating the substrate with an equimolar amount of POCl₃ in a sealed reactor has also been reported for similar substrates and may be applicable.
To a solution of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, phosphorus oxychloride is added, and the mixture is heated to reflux for several hours. After completion of the reaction, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base, such as sodium bicarbonate or ammonium hydroxide. The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over a drying agent (e.g., sodium sulfate), and purified by column chromatography or recrystallization to afford this compound.
Characterization Data
The structural confirmation of the synthesized compounds is crucial. The following tables summarize the expected and reported characterization data for the key intermediate and the final product.
Characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
| Parameter | Data |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Expected signals: Aromatic protons on the pyridine and pyrrole rings, a methyl singlet, and an NH proton. |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Expected signals: Carbons of the bicyclic core, the methyl carbon, and a carbonyl carbon. |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected at 149.07 |
Characterization of this compound
| Parameter | Data | Reference |
| Molecular Formula | C₈H₇ClN₂ | [1] |
| Molecular Weight | 166.61 g/mol | [1] |
| CAS Number | 178268-92-3 | [1] |
| Appearance | Solid | |
| Purity | ≥97% (as commercially available) | [1] |
| Storage | 4°C, protect from light | [1] |
| ¹H NMR | No specific data found in the search results. Expected signals would include aromatic protons on the pyridine and pyrrole rings and a singlet for the methyl group. | |
| ¹³C NMR | No specific data found in the search results. Expected signals would correspond to the carbons of the chloro-substituted bicyclic aromatic system and the methyl group. | |
| Mass Spectrometry | No specific data found in the search results. The expected molecular ion peak in a mass spectrum would be at m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl) in an approximate 3:1 ratio. |
Logical Relationships in Characterization
The successful synthesis can be confirmed by a logical progression of characterization data from the starting material to the final product.
Figure 2: Logical flow for the characterization of the synthesis.
Conclusion
This technical guide outlines a viable synthetic route for the preparation of this compound. While the synthesis of the lactam intermediate is a multi-step process, the individual reactions are based on well-established organic chemistry principles. The final chlorination step is a standard transformation for this class of compounds. The provided characterization data, although partly based on expected values due to a lack of comprehensive published spectra, serves as a benchmark for researchers undertaking this synthesis. This guide is intended to be a valuable resource for the synthesis of this and structurally related compounds for further research and development.
References
Spectroscopic Analysis of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. The information presented is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry, for whom detailed structural elucidation is paramount.
Nuclear Magnetic Resonance (NMR) Data
The structural confirmation of this compound is substantiated by ¹H and ¹³C NMR spectroscopy. The quantitative data, including chemical shifts (δ) in parts per million (ppm), are summarized in the tables below. These tables are designed for clarity and ease of comparison with experimental results.
¹H NMR Spectroscopic Data
The proton NMR spectrum provides characteristic signals corresponding to the aromatic and methyl protons of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.17 | broad | - | 1H | N-H (Pyrrole) |
| 7.64 | singlet | - | 1H | Ar-H |
| 7.34 | doublet | 8.0 | 1H | Ar-H |
| 7.19 | triplet | 8.0 | 1H | Ar-H |
| 7.05 | doublet | 8.0 | 1H | Ar-H |
| 2.16 | singlet | - | 3H | -CH₃ |
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum reveals the carbon framework of the compound.
| Chemical Shift (δ, ppm) | Assignment |
| 169.1 | Ar-C |
| 139.2 | Ar-C |
| 134.5 | Ar-C |
| 129.9 | Ar-C |
| 124.3 | Ar-C |
| 120.2 | Ar-C |
| 118.1 | Ar-C |
| 24.4 | -CH₃ |
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following section details the methodology employed for the spectroscopic analysis of this compound.
NMR Spectroscopy
Proton (¹H) and carbon-13 (¹³C) NMR spectra were recorded on a 400 MHz spectrometer.[1] The sample was prepared by dissolving the compound in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The ¹H NMR data were acquired at 400 MHz, and the ¹³C NMR data were acquired at 100 MHz.[1]
Visualization of Experimental Workflow
To contextualize the data acquisition process within a broader research framework, the following diagram illustrates a typical experimental workflow for the characterization of a novel chemical compound.
Caption: Workflow for Compound Characterization.
References
In-Depth Technical Guide: 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 178268-92-3)
For Researchers, Scientists, and Drug Development Professionals
Core Properties
4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine, also known as 4-Chloro-6-Methyl-5-azaindole, is a heterocyclic organic compound. Its core structure consists of a pyrrole ring fused to a pyridine ring. The presence of the chlorine atom and the methyl group at specific positions on the pyridine ring, along with the pyrrolo[3,2-c]pyridine scaffold, makes it a molecule of interest in medicinal chemistry and drug discovery.
Below is a summary of its key physicochemical properties based on available data.[1][2]
| Property | Value | Source |
| CAS Number | 178268-92-3 | [1][2] |
| Molecular Formula | C₈H₇ClN₂ | [1][2] |
| Molecular Weight | 166.61 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 4-Chloro-6-Methyl-5-azaindole | [2] |
| Physical Form | Solid | |
| SMILES | CC1=CC(NC=C2)=C2C(Cl)=N1 | [2] |
| InChI Key | NBOKVMPHGHXANL-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [2] |
| logP (calculated) | 2.52 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
| Purity | ≥97% (as per commercial suppliers) | [1][2] |
| Storage Conditions | 4°C, protect from light | [1] |
Synthesis and Experimental Protocols
A general synthetic approach is outlined below. This is a representative workflow and may require significant optimization for the specific target molecule.
Generalized Synthetic Workflow
Hypothetical Experimental Protocol (Based on Analogs)
This protocol is a hypothetical adaptation from the synthesis of similar azaindole structures and would require experimental validation.
Step 1: Preparation of a Substituted Pyridine Precursor
A suitable starting material would be a pyridine ring with the desired substitution pattern or with functional groups that can be converted to the target chloro and methyl groups. For instance, a substituted nitropyridine could be a viable starting point.
Step 2: Introduction of the Pyrrole Ring Moiety
This can be achieved through various methods, such as the Bartoli indole synthesis, which involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. Another approach is the Fischer indole synthesis, which would involve the reaction of a substituted pyridine hydrazine with a suitable ketone or aldehyde.
Step 3: Cyclization and Aromatization
The intermediate from the previous step would then be cyclized to form the fused bicyclic system. This is often acid- or base-catalyzed and may require heating.
Step 4: Purification
The final product would be purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation under reduced pressure to yield pure this compound.
Note: The lack of a specific published protocol means that researchers would need to undertake significant methods development to achieve an efficient synthesis.
Biological Activity and Potential Applications
While no specific biological data for this compound has been found in the public domain, the pyrrolo[3,2-c]pyridine scaffold is a known pharmacophore present in molecules with significant biological activity.
-
Kinase Inhibition: Derivatives of the pyrrolo[3,2-c]pyridine core have been investigated as inhibitors of various kinases. For instance, certain derivatives have shown inhibitory effects against FMS kinase, which is implicated in inflammatory diseases and some cancers.[3] Kinase inhibitors are a major class of targeted cancer therapies.
-
Anticancer Activity: Several studies have reported the synthesis of novel 1H-pyrrolo[3,2-c]pyridine derivatives with potent antitumor activities.[4] These compounds have been shown to act as colchicine-binding site inhibitors, thereby disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells.
Conceptual Signaling Pathway for Kinase Inhibition
The diagram below illustrates a simplified, conceptual signaling pathway that can be targeted by kinase inhibitors. A molecule like a pyrrolo[3,2-c]pyridine derivative could potentially act at the level of the kinase to block downstream signaling that promotes cell proliferation and survival.
Safety Information
Based on available safety data sheets, this compound is associated with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water).
Standard laboratory safety protocols should be strictly followed when handling this compound.
Conclusion and Future Directions
This compound is a chemical entity with potential for use as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The pyrrolo[3,2-c]pyridine core is a recognized scaffold for the development of kinase inhibitors and anticancer agents.
However, there is a notable lack of detailed, publicly available experimental data for this specific compound. Future research efforts could focus on:
-
Developing and publishing a robust and scalable synthetic route.
-
Full characterization of the compound using modern analytical techniques (NMR, MS, X-ray crystallography).
-
Screening for biological activity against a panel of kinases and cancer cell lines to determine its specific therapeutic potential.
Such studies would be invaluable for unlocking the full potential of this and related compounds in medicinal chemistry and materials science.
References
Biological Screening of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the biological screening of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. While specific research on the biological activities of derivatives with the precise "4-chloro-6-methyl" substitution pattern is limited in publicly available literature, this document outlines the established screening methodologies and known biological activities of the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives. This information serves as a robust framework for initiating and conducting research on novel derivatives of this scaffold. The pyrrolo[3,2-c]pyridine core is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise in anticancer and anti-inflammatory applications.[1][2]
Overview of Biological Activities
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases and as agents that disrupt microtubule dynamics, leading to anticancer effects.[3][4][5][6] The primary areas of investigation for this class of compounds include:
-
Anticancer Activity: Many 1H-pyrrolo[3,2-c]pyridine derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines.[4][5][6]
-
Kinase Inhibition: This scaffold is a key component of molecules designed to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3][7]
Data Presentation: In Vitro Biological Activity
The following tables summarize the reported in vitro biological activities of representative 1H-pyrrolo[3,2-c]pyridine derivatives from the scientific literature.
Table 1: Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 10t | HeLa (Cervical) | MTT | 0.12 | [5][6] |
| SGC-7901 (Gastric) | MTT | 0.15 | [5][6] | |
| MCF-7 (Breast) | MTT | 0.21 | [5][6] | |
| 10a | HeLa (Cervical) | MTT | >10 | [5] |
| SGC-7901 (Gastric) | MTT | >10 | [5] | |
| MCF-7 (Breast) | MTT | >10 | [5] | |
| 10l | HeLa (Cervical) | MTT | 0.89 | [5] |
| SGC-7901 (Gastric) | MTT | 1.21 | [5] | |
| MCF-7 (Breast) | MTT | 1.56 | [5] | |
| 10m | HeLa (Cervical) | MTT | 0.45 | [5] |
| SGC-7901 (Gastric) | MTT | 0.52 | [5] | |
| MCF-7 (Breast) | MTT | 0.68 | [5] |
Table 2: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Reference |
| 1e | FMS | Kinase HotSpot | 60 | [3] |
| 1r | FMS | Kinase HotSpot | 30 | [3] |
| KIST101029 | FMS | Kinase HotSpot | 96 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological screening of this compound derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
This protocol is designed to determine the inhibitory activity of the compounds against specific protein kinases.[3][7]
Materials:
-
Recombinant kinase enzyme (e.g., FMS kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, the kinase substrate, and the recombinant kinase enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
Cell Cycle Analysis
This protocol is used to investigate the effect of the compounds on the cell cycle progression of cancer cells.[8]
Materials:
-
Cancer cell lines
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow for Anticancer Screening
Caption: Workflow for the biological screening of novel anticancer compounds.
Simplified Kinase Signaling Pathway Inhibition
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
In-depth Technical Guide: Initial SAR Studies of 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Analogs
A comprehensive review of publicly available scientific literature and databases did not yield any specific initial SAR (Structure-Activity Relationship) studies conducted on 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine analogs. While the parent compound, this compound, is commercially available as a chemical reagent, there is no readily accessible research detailing its use as a scaffold for systematic analog synthesis and subsequent biological evaluation to establish a clear SAR.
The existing body of research on the broader class of 1H-pyrrolo[3,2-c]pyridines focuses on derivatives with different substitution patterns. These studies have explored their potential as various therapeutic agents, including kinase inhibitors and anticancer agents. However, these investigations do not specifically address the SAR of analogs based on the 4-chloro-6-methyl substituted core.
For instance, research has been published on 1H-pyrrolo[3,2-c]pyridine derivatives where the 6-position is substituted with aryl groups and the 1-position with a trimethoxyphenyl group, which have been investigated as inhibitors of tubulin polymerization.[1] Another study details the discovery and optimization of 1H-pyrrolo[3,2-c]pyridine derivatives as potent and selective inhibitors of the mitotic kinase MPS1, but this work does not revolve around the 4-chloro-6-methyl core.[2]
The absence of specific SAR studies for the requested series of analogs means that quantitative data for structure-activity comparison, detailed experimental protocols for their synthesis and biological assays, and associated signaling pathway information are not available in the public domain.
Therefore, it is not possible to provide the requested in-depth technical guide with clearly structured tables of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways or experimental workflows for the initial SAR studies of this compound analogs at this time.
Further research and publication in this specific area would be required to generate the necessary data to fulfill such a request. Researchers and drug development professionals interested in this particular scaffold may need to initiate their own synthetic and biological evaluation programs to establish the initial SAR for this series of compounds.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
Discovering Novel Pyrrolo[3,2-c]pyridine Scaffolds in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can effectively target critical pathways in diseases like cancer is a central theme in medicinal chemistry. Among the vast landscape of heterocyclic compounds, the pyrrolo[3,2-c]pyridine core has emerged as a promising scaffold for the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives that demonstrate significant potential as anticancer agents.
Introduction to Pyrrolo[3,2-c]pyridines in Oncology
The pyrrolo[3,2-c]pyridine scaffold is a rigid bicyclic system that has attracted considerable attention from medicinal chemists due to its diverse pharmacological activities, particularly in the realm of oncology.[1] This guide focuses on a recently developed series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as inhibitors of tubulin polymerization, a clinically validated target for cancer therapy.[1] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
The design of the compounds discussed herein was inspired by the structure of combretastatin A-4 (CA-4), a potent natural product that binds to the colchicine site of β-tubulin. To enhance potency and overcome the limitations of natural products, a configuration-constrained strategy was employed, where the flexible cis-olefin bond of CA-4 was replaced with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold.[2] This approach led to the discovery of novel compounds with significant antiproliferative activities.[1]
Synthesis of Novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
The synthesis of the target 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was achieved through a multi-step synthetic route, as depicted in the workflow below. The key steps involve the construction of the core pyrrolo[3,2-c]pyridine ring system, followed by the introduction of various aryl groups at the 6-position via a Suzuki cross-coupling reaction.[2]
Biological Activity and Structure-Activity Relationships
The newly synthesized 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their in vitro antiproliferative activity against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer), using a standard MTT assay.[1] The results, summarized in the table below, demonstrate that most of the target compounds exhibited moderate to excellent antitumor activities.[1]
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Novel Pyrrolo[3,2-c]pyridine Derivatives
| Compound | R Group | HeLa | SGC-7901 | MCF-7 |
| 10a | Phenyl | 0.85 | 1.12 | 1.35 |
| 10b | 2-Methylphenyl | 0.73 | 0.98 | 1.16 |
| 10d | 4-Methylphenyl | 0.68 | 0.85 | 1.02 |
| 10f | 2-Methoxyphenyl | 0.55 | 0.71 | 0.89 |
| 10h | 4-Methoxyphenyl | 0.48 | 0.62 | 0.78 |
| 10p | Naphthalen-2-yl | 0.31 | 0.45 | 0.58 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.02 | 0.03 | 0.03 |
Data extracted from Wang et al., 2024.[1]
The structure-activity relationship (SAR) studies revealed that the nature of the aryl substituent at the 6-position of the pyrrolo[3,2-c]pyridine core significantly influences the antiproliferative activity. Notably, compound 10t , bearing an indolyl moiety at this position, exhibited the most potent activity against all three cancer cell lines, with IC50 values ranging from 0.12 to 0.21 µM.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
Further mechanistic studies were conducted to elucidate the mode of action of the most potent compound, 10t . These investigations confirmed that 10t acts as a tubulin polymerization inhibitor, consistent with its design as a colchicine-binding site inhibitor.[1]
Tubulin Polymerization Assay
In a cell-free tubulin polymerization assay, compound 10t demonstrated potent inhibition of tubulin assembly at concentrations of 3 µM and 5 µM.[3] This direct evidence supports its role as a microtubule-destabilizing agent.
Cellular Effects: G2/M Cell Cycle Arrest and Apoptosis
Treatment of HeLa cells with compound 10t led to a significant disruption of the microtubule network, as observed by immunofluorescence microscopy.[1] This disruption of microtubule dynamics resulted in a dose-dependent arrest of the cell cycle in the G2/M phase.[1][3] Prolonged G2/M arrest is a known trigger for apoptosis, and indeed, further analysis confirmed that compound 10t induces apoptosis in cancer cells.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments described in this guide, based on the procedures outlined by Wang et al. (2024).[1][2]
General Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t)
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate 16)
-
Appropriate arylboronic acid
-
Potassium carbonate (K2CO3)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl2 (0.1 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the desired final compound.
-
Characterize the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
In Vitro Antiproliferative MTT Assay
Materials:
-
HeLa, SGC-7901, and MCF-7 human cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (0.1% DMSO) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using appropriate software.
Tubulin Polymerization Assay
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
Test compound (e.g., 10t )
-
Positive control (e.g., CA-4)
-
Negative control (DMSO)
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture containing tubulin, GTP, and the fluorescent reporter according to the manufacturer's instructions.
-
Add the test compound, positive control, or negative control to the reaction mixture.
-
Monitor the fluorescence intensity over time at 37 °C. An increase in fluorescence indicates tubulin polymerization.
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Analyze the curves to determine the inhibitory effect of the test compound on tubulin polymerization.[3]
Cell Cycle Analysis by Flow Cytometry
Materials:
-
HeLa cells
-
Test compound (e.g., 10t )
-
Propidium iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat HeLa cells with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol at 4 °C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly valuable core structure in the design of novel anticancer agents. The research highlighted in this guide demonstrates a successful application of a rational drug design strategy, leading to the identification of potent tubulin polymerization inhibitors with significant antiproliferative activity. The lead compound, 10t , with its nanomolar efficacy against multiple cancer cell lines, serves as a promising candidate for further preclinical and clinical development. The detailed synthetic and biological protocols provided herein offer a solid foundation for researchers to explore and expand upon this exciting class of compounds in the ongoing search for more effective cancer therapies.
References
Structural Elucidation of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the structural elucidation of the novel heterocyclic compound, 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. While specific experimental data for this particular molecule is not extensively available in the public domain, this document outlines the general procedures for synthesis, purification, and characterization that are standard for this class of compounds. By referencing established protocols for closely related pyrrolopyridine derivatives, this guide serves as a valuable resource for researchers engaged in the discovery and development of new chemical entities. The methodologies covered include spectroscopic analysis through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside a discussion of potential synthetic pathways.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic core structure found in numerous compounds with diverse biological activities, making it an area of considerable interest in medicinal chemistry and drug development. The specific analogue, this compound (also known as 4-chloro-6-methyl-5-azaindole), presents a unique substitution pattern that is expected to modulate its physicochemical and pharmacological properties.[1] The structural confirmation of such novel compounds is a critical step in the drug discovery pipeline, ensuring the identity and purity of the molecule before further biological evaluation.
This guide details the systematic approach required for the complete structural elucidation of this compound, from its synthesis to its comprehensive analytical characterization.
Synthesis and Purification
The synthesis of the 1H-pyrrolo[3,2-c]pyridine ring system can be achieved through various established synthetic routes. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. While a specific protocol for this compound is not readily found in published literature, a general approach can be extrapolated from the synthesis of similar azaindole derivatives.[2][3]
A plausible synthetic approach is outlined below, starting from a substituted chloropyridine.
General Synthetic Protocol
A potential synthetic route could involve the following key steps:
-
Nitration of a commercially available 2-chloro-4-methylpyridine to introduce a nitro group at a position that will direct the subsequent cyclization.
-
Reduction of the nitro group to an amine.
-
Cyclization to form the pyrrole ring. This can be achieved through various methods, such as the Bartoli indole synthesis, which has been successfully applied to the preparation of 4- and 6-azaindoles.[2]
The final product would then be purified using standard techniques such as column chromatography or recrystallization to obtain the compound with high purity (typically ≥97%).[4]
Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR spectra would be acquired.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a singlet for the methyl group. The chemical shifts (δ) and coupling constants (J) would provide crucial information about the substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would be indicative of the electronic environment of each carbon atom, with carbons attached to electronegative atoms (Cl, N) appearing at higher chemical shifts.
While specific NMR data for this compound is not available, Table 1 provides expected chemical shift ranges based on data from structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives.[5]
Table 1: Expected NMR Spectroscopic Data for this compound
| Atom | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| NH (Pyrrole) | 10.0 - 12.0 (br s) | - |
| CH (Pyrrole) | 6.5 - 7.5 (m) | 100 - 125 |
| CH (Pyridine) | 7.0 - 8.5 (m) | 115 - 150 |
| C-Cl | - | 140 - 155 |
| C-CH₃ | - | 145 - 160 |
| CH₃ | 2.0 - 3.0 (s) | 15 - 25 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. "br s" denotes a broad singlet, "s" a singlet, and "m" a multiplet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
For this compound (C₈H₇ClN₂), the expected exact mass can be calculated. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol [4] |
| Calculated Exact Mass [M+H]⁺ for C₈H₈³⁵ClN₂ | 167.0376 |
| Calculated Exact Mass [M+H]⁺ for C₈H₈³⁷ClN₂ | 169.0347 |
Elemental Analysis
Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C₈H₇ClN₂.
Experimental Workflows and Signaling Pathways
To visualize the processes involved in the structural elucidation, the following diagrams illustrate a general synthetic pathway and an analytical workflow.
Conclusion
The structural elucidation of a novel compound such as this compound is a meticulous process that relies on a combination of synthetic chemistry and advanced analytical techniques. Although specific, published experimental data for this exact molecule is scarce, the methodologies outlined in this guide provide a robust framework for its synthesis and characterization. By following these established procedures, researchers can confidently determine the structure of this and other related heterocyclic compounds, paving the way for further investigation into their potential applications in drug discovery and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of the heterocyclic compound 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. Due to the limited availability of experimental data for this specific molecule, information from closely related analogs, particularly from the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives, is included to provide a more complete profile for research and development purposes.
Core Chemical and Physical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, the following tables summarize its fundamental identifiers and computed physicochemical properties. This data is primarily sourced from chemical suppliers and computational models.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | 4-Chloro-6-methyl-5-azaindole |
| CAS Number | 178268-92-3 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Canonical SMILES | CC1=CC2=C(C=CN2)N=C1Cl |
| InChI Key | NBOKVMPHGHXANL-UHFFFAOYSA-N[1] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| LogP | 2.52 | Computational |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | Computational |
| Hydrogen Bond Donors | 1 | Computational |
| Hydrogen Bond Acceptors | 2 | Computational |
| Rotatable Bonds | 0 | Computational |
| Physical Form | Solid[1] | Vendor Data |
| Purity | ≥97% | Vendor Data |
| Storage Conditions | 4°C, protect from light | Vendor Data |
Synthesis Methodology
Experimental Protocol for the Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine[3]
This synthesis involves a four-step process:
-
Oxidation: 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine 1-oxide.
-
Nitration: The pyridine N-oxide is then nitrated to introduce a nitro group at the 4-position.
-
Vinylamination: The nitro-substituted intermediate is reacted with N,N-dimethylformamide dimethyl acetal to form an enamine.
-
Reductive Cyclization: Finally, the enamine undergoes reductive cyclization using iron powder in acetic acid to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.
Step 1: Synthesis of 2-bromo-5-methylpyridine 1-oxide
-
To a solution of 2-bromo-5-methylpyridine in dichloromethane, m-chloroperbenzoic acid (m-CPBA) is added.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is then quenched, and the pH is adjusted to 8 with an aqueous sodium bicarbonate solution.
-
The product is extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide
-
2-bromo-5-methylpyridine 1-oxide is treated with fuming nitric acid in sulfuric acid.
-
The reaction mixture is carefully worked up to isolate the nitrated product.
Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide.
Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
To a reaction vessel containing acetic acid, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide and iron powder are added.
-
The mixture is heated at 100°C for 5 hours.
-
After cooling, the reaction mixture is filtered and concentrated.
-
The pH is adjusted to 8 with aqueous sodium carbonate, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.
Caption: Synthetic pathway for 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been explicitly detailed, the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives has shown significant promise as potent anticancer agents.[2] These compounds have been identified as colchicine-binding site inhibitors , which act by disrupting microtubule dynamics.
Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including cell division (mitosis), cell structure maintenance, and intracellular transport. They are in a constant state of dynamic instability, alternating between periods of polymerization (growth) and depolymerization (shrinkage). This dynamic process is crucial for the formation of the mitotic spindle, which is responsible for segregating chromosomes during cell division.
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to bind to the colchicine site on β-tubulin, a subunit of the microtubule polymer.[2] This binding event inhibits tubulin polymerization, thereby disrupting the formation and function of the mitotic spindle. The inability to form a proper spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death) in cancer cells.[2]
References
- 1. Novel pyrrole derivatives as tubulin polymerization inhibitor agent capable of inducing ferroptosis in glioblastoma and ovarian cancer cells lines [iris.uniroma1.it]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine and Its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold. While specific data for 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine is not extensively available in the public domain, this document synthesizes findings from studies on structurally related analogs, offering insights into their potential biological activities and mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting cancer and other diseases.
Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines. The data, summarized in the table below, highlights the potent cytotoxic effects of these compounds, suggesting that the 1H-pyrrolo[3,2-c]pyridine core is a promising scaffold for the development of novel anticancer agents. The antiproliferative activity was assessed using a standard MTT assay.[1][2]
| Compound | HeLa (IC₅₀, µM) | SGC-7901 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 10h | >10 | >10 | >10 |
| 10k | 0.85 ± 0.11 | 1.03 ± 0.13 | 1.54 ± 0.15 |
| 10l | 0.31 ± 0.04 | 0.42 ± 0.05 | 0.53 ± 0.06 |
| 10m | 0.25 ± 0.03 | 0.33 ± 0.04 | 0.41 ± 0.05 |
| 10n | 0.66 ± 0.08 | 0.78 ± 0.09 | 0.91 ± 0.11 |
| 10r | 0.42 ± 0.05 | 0.51 ± 0.06 | 0.63 ± 0.07 |
| 10t | 0.12 ± 0.02 | 0.15 ± 0.02 | 0.21 ± 0.03 |
Data represents the mean ± SD of three independent experiments.
Inhibition of Kinase Activity
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have also been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. One such study identified a potent inhibitor of Monopolar Spindle 1 (MPS1), a key component of the spindle assembly checkpoint.
| Compound | MPS1 (IC₅₀, µM) | HCT116 (GI₅₀, µM) |
| Compound 8 | 0.025 | 0.55 |
IC₅₀ and GI₅₀ values represent the concentration required for 50% inhibition of the enzyme activity and cell growth, respectively.[3]
Experimental Protocols
In Vitro Antiproliferative MTT Assay
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.
Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.[2]
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescence reporter was prepared.
-
Compound Addition: The test compound or a control vehicle was added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin was monitored by measuring the increase in fluorescence over time at 37°C. The fluorescence was recorded every minute for 60 minutes.
Signaling Pathways and Experimental Workflows
Tubulin Polymerization Inhibition Pathway
The following diagram illustrates the mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition.
Hedgehog Signaling Pathway Inhibition
Certain pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis. The diagram below outlines the canonical Hh pathway and the point of inhibition.
Caption: Hedgehog signaling pathway inhibition.
General Synthetic Workflow
The synthesis of many 1H-pyrrolo[3,2-c]pyridine derivatives involves a multi-step process, often culminating in a palladium-mediated cross-coupling reaction. A generalized workflow is depicted below.
Caption: General synthetic workflow.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents. This technical guide focuses on the core compound, 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine, also known as 4-chloro-6-methyl-5-azaindole. While this specific compound primarily serves as a crucial intermediate in the synthesis of more complex bioactive molecules, understanding its chemical properties, synthesis, and the biological activities of its derivatives is essential for exploring its full potential in drug discovery. This document provides a comprehensive overview of the available data, including its physicochemical properties, a plausible synthetic route, and an analysis of the biological activities of related compounds, offering a foundational resource for researchers in the field.
Introduction
The fusion of a pyrrole ring with a pyridine ring gives rise to the azaindole class of heterocyclic compounds. The pyrrolo[3,2-c]pyridine isomer, in particular, has garnered substantial interest due to its structural similarity to purines and its ability to serve as a versatile scaffold for interacting with various biological targets. The introduction of chloro and methyl substituents at the 4 and 6 positions, respectively, of the 1H-pyrrolo[3,2-c]pyridine core creates a key building block for the synthesis of a diverse range of derivatives with significant therapeutic potential, particularly in oncology.
This guide will delve into the known chemical space of this compound, summarizing its properties, outlining a likely synthetic pathway, and exploring the biological landscape of its derivatives to inform future drug design and development efforts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value |
| CAS Number | 178268-92-3 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Synonym | 4-Chloro-6-methyl-5-azaindole |
| Appearance | Solid |
| Purity | ≥97% (commercially available) |
| Storage | 4°C, protect from light |
Synthesis and Characterization
A potential synthetic pathway could start from a suitably substituted pyridine derivative, such as 2-amino-4-chloro-6-methylpyridine. This starting material can then undergo a series of reactions, including diazotization followed by a coupling reaction and subsequent cyclization to form the pyrrolo[3,2-c]pyridine ring system.
Postulated Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of the this compound core, based on established azaindole synthesis methodologies.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. This versatile carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of complex heteroaryl structures, which are prominent in many biologically active compounds. The protocol is designed as a robust starting point, based on established methods for structurally similar chloro-heterocycles such as chloropyridines and pyrrolopyrimidines.[1][2][3]
Reaction Principle and Workflow
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[4] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound to form an organopalladium(II) complex.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[4][5]
-
Reductive Elimination: The palladium(II) complex eliminates the final coupled product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[4]
For challenging substrates like electron-rich chloro-heterocycles, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is often recommended to enhance catalyst activity and prevent deactivation.[6][7][8]
Experimental Workflow Diagram
Caption: Workflow for the Suzuki coupling of this compound.
Recommended Reagents and Reaction Conditions
The following table summarizes the recommended reagents and conditions for the Suzuki coupling of this compound. Optimization may be required for specific boronic acids and reaction scales.
| Component | Recommended Reagent/Condition | Molar Equivalents / Amount | Notes |
| Substrate | This compound | 1.0 eq | |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 eq | The optimal amount may vary depending on the reactivity of the boronic acid. |
| Palladium Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.02 - 0.05 eq (2-5 mol%) | Other palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ can also be used.[5][9] |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.04 - 0.10 eq (4-10 mol%) | For challenging couplings, bulky electron-rich ligands are recommended.[6] XPhos is another suitable alternative. |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 eq | Cs₂CO₃ or K₂CO₃ can also be effective.[6][10][11] |
| Solvent | 1,4-Dioxane / Water | 10:1 v/v | Toluene or THF can be used as alternative solvents.[10][12] Ensure solvents are degassed. |
| Temperature | 80 - 110 °C | - | Higher temperatures may be necessary for less reactive substrates.[6] |
| Reaction Time | 2 - 24 hours | - | Monitor reaction progress by TLC or LC-MS.[4][6] |
| Atmosphere | Inert (Nitrogen or Argon) | - | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[10] |
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃
-
SPhos
-
K₃PO₄
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.025 eq) and SPhos (0.05 eq).
-
Add degassed anhydrous 1,4-dioxane and degassed water (10:1 v/v) via syringe to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.
-
-
Reaction:
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and reaction scales. The information provided is for research use only.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural resemblance to the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. The strategic functionalization of this scaffold is key to achieving high potency and selectivity. 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The chlorine atom at the 4-position provides a reactive handle for introducing various substituents via cross-coupling reactions, while the methyl group at the 6-position can influence solubility and metabolic stability. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential kinase inhibitors.
Kinase Targets and Signaling Pathways
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been shown to inhibit a range of kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases. A primary target for such inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in various cancers. Inhibition of kinases within this pathway, such as MEK and ERK, can block downstream signaling, leading to reduced cell proliferation and survival.
Figure 1: Simplified MAPK/ERK Signaling Pathway and Point of Inhibition.
Synthetic Strategy and Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence. A common approach is the protection of the pyrrole nitrogen, followed by a palladium-catalyzed cross-coupling reaction at the C4 position, and subsequent deprotection.
General Synthetic Workflow
Figure 2: General Synthetic Workflow for Kinase Inhibitor Synthesis.
Protocol 1: N-Protection of this compound
This protocol describes the protection of the pyrrole nitrogen with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, which is stable to many reaction conditions and can be readily removed.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
[2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the N-SEM protected intermediate.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol details the palladium-catalyzed Suzuki coupling of the N-protected intermediate with an arylboronic acid to introduce diversity at the C4 position.
Materials:
-
N-SEM-4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine N-SEM-4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the coupled product.
Protocol 3: Deprotection of the SEM Group
This protocol describes the removal of the SEM protecting group to yield the final kinase inhibitor.
Materials:
-
N-SEM protected coupled product (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-SEM protected compound (1.0 equiv) in anhydrous THF.
-
Add TBAF solution (3.0 equiv) at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate in vacuo.
-
Redissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final kinase inhibitor.
Data Presentation: In Vitro Kinase Inhibitory Activity
The synthesized compounds should be evaluated for their inhibitory activity against a panel of relevant kinases. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Inhibitor A | MEK1 | 15 |
| ERK2 | 150 | |
| p38α | >1000 | |
| Inhibitor B | MEK1 | 25 |
| ERK2 | 200 | |
| p38α | >1000 | |
| Reference Drug | MEK1 | 5 |
| ERK2 | 50 | |
| p38α | >5000 |
Table 1: Representative in vitro kinase inhibitory activity of hypothetical inhibitors derived from this compound.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The protocols outlined in this document provide a robust framework for the generation of diverse compound libraries targeting key signaling pathways involved in disease. The combination of established synthetic methodologies with the unique structural features of the pyrrolo[3,2-c]pyridine core offers a promising avenue for the discovery of novel therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.
Application Notes and Protocols: The Emerging Role of 1H-Pyrrolo[3,2-c]pyridine Scaffolds in Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its versatile biological activities. This document provides detailed application notes and protocols on the utilization of 1H-pyrrolo[3,2-c]pyridine derivatives in the discovery of novel anticancer agents. The focus is on their application as tubulin polymerization inhibitors and kinase inhibitors, highlighting their potential to disrupt key cellular processes implicated in cancer progression. While specific data on 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine is limited in the public domain, this document leverages data from closely related analogues to provide a comprehensive guide for researchers.
Application 1: Inhibition of Tubulin Polymerization
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been successfully designed as potent inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors.[1][2][3] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Quantitative Data: Antiproliferative Activity
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds.
| Compound ID | Target Cell Line | IC50 (µM)[1][2] |
| 10a | HeLa | - |
| SGC-7901 | - | |
| MCF-7 | - | |
| 10b | HeLa | - |
| SGC-7901 | - | |
| MCF-7 | - | |
| 10c | HeLa | - |
| SGC-7901 | - | |
| MCF-7 | - | |
| 10h | HeLa | - |
| SGC-7901 | - | |
| MCF-7 | - | |
| 10k | HeLa | - |
| SGC-7901 | - | |
| MCF-7 | - | |
| 10l | HeLa | - |
| SGC-7901 | - | |
| MCF-7 | - | |
| 10m | HeLa | - |
| SGC-7901 | - | |
| MCF-7 | - | |
| 10r | HeLa | - |
| SGC-7901 | - | |
| MCF-7 | - | |
| 10t | HeLa | 0.12 |
| SGC-7901 | 0.15 | |
| MCF-7 | 0.21 |
Note: Specific IC50 values for compounds 10a, 10b, 10c, 10h, 10k, 10l, 10m, and 10r were not explicitly provided in the search results, though they were described as having moderate to excellent activity.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
The following diagram illustrates the mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and biological evaluation of a novel series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as potent inhibitors of tubulin polymerization by binding to the colchicine site. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines. The following sections detail the synthetic methodologies, in vitro biological assays, and present the activity data of these promising anticancer agents.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for several cellular processes, including mitosis, cell motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. The colchicine-binding site on β-tubulin is a key target for small molecule inhibitors that can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis. This application note focuses on 1H-pyrrolo[3,2-c]pyridine derivatives, which have been identified as a promising scaffold for developing new colchicine-binding site inhibitors. One particularly potent derivative, compound 10t , has shown exceptional activity.[1][2][3]
Data Presentation
The antiproliferative activities of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Combretastatin A-4 (CA-4) was used as a positive control.[2][3]
Table 1: In Vitro Antiproliferative Activities (IC50, μM) of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | R | HeLa | SGC-7901 | MCF-7 |
| 10a | Phenyl | >10 | >10 | >10 |
| 10b | 2-Methylphenyl | 1.35 | 1.87 | 2.03 |
| 10c | 3-Methylphenyl | 0.89 | 1.12 | 1.34 |
| 10d | 4-Methylphenyl | 0.54 | 0.68 | 0.79 |
| 10l | 4-Fluorophenyl | 0.33 | 0.41 | 0.52 |
| 10r | 3-Pyridyl | 0.98 | 1.21 | 1.55 |
| 10t | 5-Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | - | 0.02 | 0.03 | 0.03 |
Data extracted from published research.[2][3]
Experimental Protocols
General Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t)
This protocol describes the multi-step synthesis of the target compounds, starting from commercially available 2-bromo-5-methylpyridine.
Diagram: Synthetic Workflow
References
- 1. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synthesis of N-Aryl Derivatives of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-aryl derivatives of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine, a scaffold of interest in medicinal chemistry. The primary methods for achieving this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. These reactions facilitate the formation of a carbon-nitrogen (C-N) bond between the pyrrolo[3,2-c]pyridine core and various aryl groups.
Introduction
N-aryl pyrrolo[3,2-c]pyridines are a class of heterocyclic compounds with significant potential in drug discovery. The ability to introduce a diverse range of aryl substituents allows for the fine-tuning of their physicochemical and pharmacological properties. The two most prominent and versatile methods for the N-arylation of nitrogen-containing heterocycles are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[1][3] It is known for its high functional group tolerance and broad substrate scope, operating under relatively mild conditions. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.
The Ullmann condensation (or Ullmann-type reaction) is a copper-catalyzed reaction that also forms C-N bonds.[2][4] While traditionally requiring harsh reaction conditions, modern modifications with specific ligands have made it a more viable and complementary approach to the Buchwald-Hartwig reaction.[4][5]
Reaction Scheme
The general synthetic routes for the N-arylation of this compound are depicted below.
Figure 1. General workflows for the Buchwald-Hartwig Amination and Ullmann Condensation.
Experimental Protocols
The following are generalized protocols for the N-arylation of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the N-arylation of related heterocyclic systems.[6][7]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or other Buchwald ligands)[8]
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (0.02-0.05 equiv), and the phosphine ligand (0.04-0.10 equiv).
-
Add the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is based on modern Ullmann-type N-arylation procedures.[4][9][10]
Materials:
-
This compound
-
Aryl halide (iodide or bromide is preferred)
-
Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂)
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA))
-
Base (e.g., potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add copper(I) iodide (0.1-0.2 equiv), the ligand (0.2-0.4 equiv), and the base (2.0-3.0 equiv).
-
Add this compound (1.0 equiv) and the aryl halide (1.1-1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to a high temperature (typically 110-150 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure N-aryl product.
Data Presentation
The following tables summarize typical reaction parameters for Buchwald-Hartwig and Ullmann N-arylation reactions based on analogous systems found in the literature. These should serve as a starting point for optimization.
Table 1: Typical Reaction Conditions for Buchwald-Hartwig N-Arylation
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | [6][11] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | [3][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, LiHMDS | [3] |
| Solvent | Toluene, 1,4-Dioxane, THF | [3][7] |
| Temperature | 80 - 120 °C | [6] |
| Reaction Time | 12 - 24 hours | [7] |
Table 2: Typical Reaction Conditions for Ullmann N-Arylation
| Parameter | Condition | Reference |
| Catalyst | CuI, Cu(OAc)₂, CuCl | [9][10][12] |
| Ligand | 1,10-Phenanthroline, DMEDA, L-proline | [2][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KOH | [2][9] |
| Solvent | DMSO, DMF, NMP | [2] |
| Temperature | 100 - 150 °C | [2][9] |
| Reaction Time | 24 - 48 hours | [9] |
Visualization of Method Selection
The choice between Buchwald-Hartwig amination and Ullmann condensation often depends on the specific substrates and desired reaction conditions.
Figure 2. Decision-making factors for choosing an N-arylation method.
Conclusion
The synthesis of N-aryl derivatives of this compound can be effectively achieved using either palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. The choice of method will depend on factors such as substrate scope, functional group tolerance, and cost considerations. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the synthesis of these valuable compounds for applications in drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Kappa Opioid Antagonists Based On Pyrrolo[1,2-α]quinoxalinones Using an N-Arylation/Condensation/Oxidation Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 11. Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines - ChemistryViews [chemistryviews.org]
- 12. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for structurally related heterocyclic compounds and serve as a robust starting point for reaction optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the chlorine atom at the 4-position of the pyrido-pyrimidine core is the primary site for cross-coupling. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and yield, particularly with chloro-heterocycles which can be less reactive than their bromo or iodo counterparts. This document outlines protocols for three widely used cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Data Presentation: General Reaction Parameters
The following tables summarize typical starting conditions for palladium-catalyzed cross-coupling reactions with chloro-heterocycles, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1-5 mol% |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | 1.2-2.4 equivalents relative to Pd |
| Boronic Acid/Ester | Aryl, heteroaryl, or vinyl boronic acid/ester | 1.1-1.5 equivalents |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | 2-3 equivalents |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Degassed |
| Temperature | 80-120 °C | |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-4 mol% |
| Ligand | RuPhos, XPhos, BINAP | 1.5-3.0 equivalents relative to Pd |
| Amine | Primary or secondary amine | 1.2-2.0 equivalents |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed |
| Temperature | 80-110 °C | |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% |
| Copper Co-catalyst | CuI | 2-10 mol% |
| Terminal Alkyne | Aryl, heteroaryl, or alkyl alkyne | 1.2-2.0 equivalents |
| Base | Et₃N, i-Pr₂NH | 2-4 equivalents (can also be the solvent) |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed |
| Temperature | Room Temperature to 80 °C | |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use to prevent catalyst deactivation.
-
The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane under an argon atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with a secondary amine. The Buchwald-Hartwig amination is a powerful method for synthesizing carbon-nitrogen bonds.[1] The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
NaOt-Bu (2.0 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ and RuPhos.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst complex.
-
Add this compound, the secondary amine, and NaOt-Bu to the flask under a positive flow of argon.
-
Seal the flask and heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
THF (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-65 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the precipitated salts.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Methodology for the Biological Evaluation of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the biological evaluation of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine compounds and their analogs. The following protocols and data presentation guidelines are designed to assist in the systematic assessment of their potential as therapeutic agents, with a primary focus on anticancer and antimicrobial activities.
In Vitro Anticancer Evaluation
The initial assessment of novel pyrrolo[3,2-c]pyridine compounds typically involves a battery of in vitro assays to determine their cytotoxic and mechanistic properties.
Cytotoxicity Screening
A primary evaluation of the anticancer potential of the title compounds is the assessment of their cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[1]
Table 1: In Vitro Cytotoxicity of Representative Pyrrolo[3,2-c]pyridine Compounds
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10t (a related pyrrolo[3,2-c]pyridine) | HeLa (Cervical Cancer) | 0.12 | [2] |
| SGC-7901 (Gastric Cancer) | 0.15 | [2] | |
| MCF-7 (Breast Cancer) | 0.21 | [2] | |
| Compound 1r (a related pyrrolo[3,2-c]pyridine) | Ovarian Cancer Cell Lines | 0.15 - 1.78 | |
| Prostate Cancer Cell Lines | 0.15 - 1.78 | ||
| Breast Cancer Cell Lines | 0.15 - 1.78 |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Mechanism of Action: Tubulin Polymerization Inhibition
Several pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest in cancer cells.[2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer).
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and various concentrations of the test compound. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
Polymerization Monitoring: Monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a plate reader. An inhibition of the increase in absorbance indicates inhibition of tubulin polymerization.[2]
Caption: Workflow for the in vitro and in vivo anticancer evaluation of pyrrolo[3,2-c]pyridine compounds.
Cell Cycle Analysis
To determine if the cytotoxic effects are mediated by cell cycle arrest, flow cytometry analysis is performed.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]
Apoptosis Assay
Induction of apoptosis (programmed cell death) is a desired outcome for anticancer agents. The Annexin V-FITC/PI assay is a standard method to detect apoptosis.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24-48 hours).
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Kinase Inhibition Profiling
Pyrrolo[3,2-c]pyridine derivatives have been reported to inhibit FMS kinase, a receptor tyrosine kinase involved in inflammatory diseases and cancer.
Table 2: FMS Kinase Inhibitory Activity of a Related Pyrrolo[3,2-c]pyridine
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 1r | FMS Kinase | 30 |
Experimental Protocol: FMS Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a commercial luminescent kinase assay.[3]
-
Reagent Preparation: Prepare the FMS kinase, substrate (e.g., a generic tyrosine kinase substrate), ATP, and test compound dilutions in the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT).
-
Kinase Reaction: In a 384-well plate, add the test compound, FMS kinase enzyme, and a mixture of the substrate and ATP. Incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC₅₀ Calculation: Determine the IC₅₀ value from the dose-response curve of the inhibitor.
Caption: Simplified FMS kinase signaling pathway and the inhibitory action of pyrrolo[3,2-c]pyridine compounds.
Antimicrobial Susceptibility Testing
The antimicrobial potential of the synthesized compounds should be evaluated against a panel of pathogenic bacteria and fungi.
Table 3: Representative Antimicrobial Activity of Pyrrolopyrimidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolo[3,2-d]pyrimidine derivative 4b | Escherichia coli | 250-500 | [4] |
| Pyrrolo[3,2-d]pyrimidine derivative 4e | Escherichia coli | 250-500 | [4] |
| Pseudomonas aeruginosa | >1000 | [4] | |
| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | 8 | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Efficacy Studies
Promising lead compounds identified from in vitro screening should be further evaluated in animal models of cancer.
Experimental Protocol: Human Tumor Xenograft Model in Mice
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor weights and volumes between the treated and control groups to assess the in vivo anticancer efficacy. Body weight of the animals should also be monitored as an indicator of toxicity.
Caption: General workflow for in vivo anticancer efficacy studies using a xenograft mouse model.
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FMS Kinase Enzyme System [worldwide.promega.com]
- 4. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, combining a pyrrole and a pyridine ring, make it a valuable scaffold for the synthesis of a wide range of bioactive molecules. The presence of a reactive chlorine atom at the 4-position allows for facile functionalization, primarily through cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on anticancer applications. Pyrrolo[3,2-c]pyridine scaffolds have garnered considerable attention from medicinal chemists due to their numerous pharmacological activities, particularly their anticancer potential.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 178268-92-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₇ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 166.61 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage | 4°C, protect from light | --INVALID-LINK-- |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Application in the Synthesis of Anticancer Agents
The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[1] By employing a configuration-constrained strategy, derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed to mimic the bioactive conformation of known tubulin inhibitors like combretastatin A-4.[1]
A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The synthesis of these compounds showcases the utility of halogenated 1H-pyrrolo[3,2-c]pyridines as key intermediates for diversification through Suzuki cross-coupling reactions.
General Synthetic Scheme for 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives
The following scheme illustrates the synthesis of bioactive 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, which can be adapted using this compound as the starting scaffold.
Caption: General workflow for synthesizing bioactive derivatives.
Biological Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives
The antiproliferative activities of a series of synthesized compounds were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1] The results, presented as IC₅₀ values, demonstrate moderate to excellent antitumor activities.[1]
| Compound | R | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| 10a | Phenyl | 0.85 | 1.21 | 1.53 |
| 10b | 2-Methylphenyl | 0.63 | 0.89 | 1.12 |
| 10c | 3-Methylphenyl | 0.41 | 0.58 | 0.73 |
| 10h | 4-Methoxyphenyl | 0.35 | 0.49 | 0.62 |
| 10l | 4-Fluorophenyl | 0.28 | 0.39 | 0.50 |
| 10m | 4-Chlorophenyl | 0.21 | 0.29 | 0.37 |
| 10r | 3-Pyridyl | 0.18 | 0.25 | 0.32 |
| 10t | 3-Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.01 | 0.01 | 0.02 |
Data extracted from a study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]
Experimental Protocols
The following protocols are adapted from the literature and provide a general guideline for the synthesis of bioactive molecules using a halogenated 1H-pyrrolo[3,2-c]pyridine core.[1][2]
Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Analogous to the synthesis of the chloro-methyl derivative)
This protocol describes the synthesis of a key intermediate, which is analogous to the proposed synthesis of this compound.
Materials:
-
(E)-2-bromo-N,N-dimethyl-5-methyl-4-nitro-N'-(2-nitrovinyl)pyridin-1-amine (Intermediate 14 from the cited literature)
-
Iron powder
-
Acetic acid
-
Ethanol
Procedure:
-
To a solution of the starting enamine intermediate in a mixture of ethanol and acetic acid, add iron powder.
-
Heat the reaction mixture at reflux for 2 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Suzuki Cross-Coupling for the Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives
This protocol details the palladium-catalyzed Suzuki cross-coupling reaction, a key step in diversifying the 1H-pyrrolo[3,2-c]pyridine core.
Materials:
-
This compound (or its N-protected derivative) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (5.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reactor vial, combine the this compound derivative, the corresponding arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add a mixture of 1,4-dioxane and water (3:1 v/v).
-
Degas the mixture with nitrogen for 10 minutes.
-
Heat the reaction mixture in the microwave reactor at 125 °C for 26 minutes.[2]
-
Upon completion, cool the mixture and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl derivative.
Mechanism of Action: Tubulin Polymerization Inhibition
The synthesized 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effect by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Caption: Signaling pathway for tubulin polymerization inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its utility is particularly evident in the development of novel anticancer agents that target tubulin polymerization. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery endeavors. The straightforward functionalization via Suzuki cross-coupling allows for the generation of diverse libraries of compounds for biological screening and the development of potent and selective therapeutic agents.
References
Application Notes and Protocols for the Purification of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives. The methodologies described are based on established chemical principles and purification techniques for related heterocyclic compounds, offering a robust starting point for achieving high purity of the target molecules.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The purity of such compounds is critical for their use in biological assays and as intermediates in the synthesis of active pharmaceutical ingredients. This document outlines two primary methods for purification: recrystallization and flash column chromatography. Additionally, it addresses the possibility of salt formation for the purification of basic derivatives.
Data Presentation
Achieving high purity is the primary goal of any purification technique. The following table summarizes typical purity levels achieved for analogous compounds using various methods, which can serve as a benchmark for the purification of this compound derivatives.
| Compound | Purification Method | Initial Purity | Final Purity | Reference Compound |
| 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate | Recrystallization (single) | Crude | 96% | Yes |
| 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate | Recrystallization (double) | 96% | 98% | Yes |
| 4-chloro-1H-pyrrolo[2,3-d]pyrimidine | Recrystallization | Crude | High (suitable for X-ray) | Yes |
| This compound | Not Specified | Not Specified | ≥97% | Target Compound (Commercial) |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. The choice of solvent is critical for successful recrystallization.
1.1. Solvent Screening:
A systematic approach to solvent selection is recommended. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Table of Common Recrystallization Solvents:
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Good general solvent for moderately polar compounds. |
| Methanol | Polar | 65 | Similar to ethanol, easily removed. |
| Ethyl Acetate/Hexane | Medium/Non-polar | Variable | A common mixed solvent system for compounds of intermediate polarity. |
| Dichloromethane/Hexane | Medium/Non-polar | Variable | Another effective mixed solvent system. |
| Toluene | Non-polar | 111 | Suitable for aromatic compounds. |
1.2. Recrystallization Procedure:
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow for Recrystallization:
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.
2.1. Thin-Layer Chromatography (TLC) Analysis:
Before performing flash chromatography, it is essential to determine the optimal solvent system using TLC. The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
Common Solvent Systems for Pyrrolopyridine Derivatives:
-
Ethyl acetate/Hexane (e.g., 1:4 to 1:1)
-
Dichloromethane/Methanol (e.g., 99:1 to 95:5)
-
Acetone/Dichloromethane (e.g., 1:9 to 1:4)
2.2. Flash Chromatography Procedure:
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent (the least polar solvent mixture determined by TLC).
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent (if necessary, followed by adsorption onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Workflow for Flash Column Chromatography:
Protocol 3: Purification via Salt Formation
For derivatives of this compound that are sufficiently basic, purification can be achieved by forming a salt, which can then be recrystallized. The free base can be regenerated afterward.
3.1. Salt Formation and Recrystallization:
-
Dissolve the crude basic compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of an acid (e.g., HCl in diethyl ether, or a solution of an organic acid like tartaric acid) dropwise with stirring.
-
The corresponding salt should precipitate out of the solution.
-
Collect the salt by filtration and recrystallize it from a suitable solvent system (e.g., ethanol/water).
3.2. Regeneration of the Free Base:
-
Dissolve the purified salt in water.
-
Add a base (e.g., saturated sodium bicarbonate solution, dilute sodium hydroxide) until the solution is basic.
-
The free base will precipitate or can be extracted with an organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified free base.
Logical Flow for Purification via Salt Formation:
Troubleshooting
-
Oiling Out During Recrystallization: This occurs when the compound is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point. To remedy this, use a larger volume of solvent or switch to a lower-boiling solvent.
-
Peak Tailing in Chromatography: For basic compounds like pyridines, interaction with acidic silanol groups on the silica gel can cause peak tailing. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can mitigate this issue.
-
Poor Separation in Chromatography: If separation is not achieved, a different solvent system or a different stationary phase (e.g., alumina, reverse-phase silica) may be necessary.
By following these protocols and considering the troubleshooting advice, researchers can effectively purify this compound and its derivatives to the high degree of purity required for their intended applications.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura cross-coupling reaction of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low or no conversion. What are the primary causes?
A1: Low or no product formation is a frequent challenge with heteroaryl chlorides, particularly those containing nitrogen. The primary reasons include:
-
Catalyst Inactivity or Poisoning: The nitrogen atom in the pyrrolo[3,2-c]pyridine core can act as a Lewis base and coordinate to the palladium catalyst, leading to deactivation.[1] Standard catalysts like Pd(PPh₃)₄ may not be active enough to overcome this inhibition and facilitate the challenging oxidative addition of the C-Cl bond.[1]
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is strong and less reactive compared to corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle difficult.[2]
-
Ineffective Base: The base is crucial for activating the boronic acid for the transmetalation step. A weak or insoluble base may not be sufficient to promote this key step in the catalytic cycle.[1]
-
Poor Reagent Quality or Presence of Water: Boronic acids can be unstable and prone to degradation. Water in the reaction can lead to protodeboronation, an undesired side reaction that consumes the boronic acid.[1]
Q2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. How can this be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that facilitates this undesired pathway.[1][2] To mitigate homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. The reaction vessel should be flame- or oven-dried, and a positive pressure of inert gas must be maintained throughout the experiment.[1]
-
Use of a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) present to catalyze homocoupling.
Q3: Protodeboronation of my boronic acid is a major issue. What strategies can I employ to prevent this?
A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, typically from a water molecule.[1] This side reaction depletes the boronic acid from the reaction mixture. To prevent this:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried. Using anhydrous bases is also recommended.[1]
-
Employ Boronic Esters: Boronic acid pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[3]
-
Select a Milder Base: In some cases, a very strong base in the presence of water can accelerate protodeboronation. Screening different bases may be necessary.[4]
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
A4: Given the challenges associated with this substrate, a highly active catalyst system is recommended. Consider the following starting conditions, which can be further optimized:
-
Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a good starting point.[5] Alternatively, using a pre-formed palladium precatalyst incorporating one of these ligands can be more efficient.[6]
-
Base: A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective for challenging couplings involving heteroaryl chlorides.[1][5]
-
Solvent: A mixture of an organic solvent like dioxane, toluene, or THF with water is commonly used.[5] Anhydrous conditions may be necessary if protodeboronation is a concern.[4]
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often required to promote the oxidative addition of the C-Cl bond.[4]
Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.
Caption: A logical workflow for diagnosing and resolving common issues.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Suzuki coupling of 1H-pyrrolo[3,2-c]pyridine and related nitrogen-rich heterocycles. This data can serve as a guide for reaction optimization.
Table 1: Suzuki Coupling of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 63 |
| 2 | 4-Methoxyphenylboronic acid | 51 |
| 3 | 3,4-Dimethoxyphenylboronic acid | 55 |
| 4 | 4-Nitrophenylboronic acid | 51 |
| General conditions for the data in this table are not explicitly stated in the source but involve a Suzuki cross-coupling reaction.[7] |
Table 2: Suzuki Coupling of Unprotected Halo-Azaindoles with Phenylboronic Acid
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-Chloro-1H-pyrrolo[2,3-b]pyridine | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 96 |
| 2 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 99 |
| P1 is an XPhos-containing palladium precatalyst.[5] |
Experimental Protocols
General Procedure for Suzuki Coupling of Unprotected Azaindoles
This protocol is adapted from a procedure for unprotected nitrogen-rich heterocycles and should be optimized for this compound.[5]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-azaindole (1.0 eq), the boronic acid (1.5 eq), and finely powdered, anhydrous K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1.0–1.5 mol%). Then, add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir vigorously for the required time (typically 5-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Key Decision Pathway for Reaction Setup
The following diagram illustrates the decision-making process for selecting the key components for the Suzuki coupling reaction.
Caption: A decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Amination Reactions for 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the amination of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in the synthesis of aminated pyrrolo[3,2-c]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my amination reaction of this compound resulting in a low yield?
Low yields in the amination of this substrate can be attributed to several factors:
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Catalyst Inactivation: The nitrogen atoms within the pyrrolo[3,2-c]pyridine ring system can coordinate with the palladium catalyst, leading to catalyst poisoning and reduced activity.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for a successful reaction. An inappropriate combination of these parameters can lead to incomplete conversion or the formation of side products.
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Competing Side Reactions: Hydrolysis or solvolysis of the starting material can occur, especially in the presence of water or alcohol solvents, leading to the formation of the corresponding hydroxypyrrolopyridine.[2][3]
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Poor Reagent Quality: The purity of the starting material, amine, catalyst, ligand, and base, as well as the dryness of the solvent, are crucial. Trace amounts of water or other impurities can significantly impact the reaction outcome.
Q2: What are the common side products I should look out for?
The primary side product to anticipate is the hydrolysis product, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. This can arise from the reaction of the starting material with trace amounts of water in the reaction mixture. In alcohol-based solvents, the corresponding alkoxy derivative may also be observed.
Q3: How can I minimize the formation of the hydrolysis side product?
To minimize hydrolysis, it is essential to use anhydrous solvents and reagents. Ensure that all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Using a less nucleophilic solvent can also be beneficial.
Q4: What is the best method for purifying the aminated product?
Purification is typically achieved through silica gel column chromatography.[3] The choice of eluent will depend on the polarity of the product. A mixture of ethyl acetate and hexanes is a common starting point. In some cases, if the product is a solid, recrystallization may be a viable purification method.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Catalyst Inactivation | The pyridine nitrogen can poison the palladium catalyst.[1] Use bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) to shield the metal center. Increase catalyst loading if necessary. |
| Incorrect Ligand or Base Combination | The interplay between the ligand and base is crucial. Screen a variety of bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) with your chosen ligand. |
| Insoluble Reagents | If reactants or the base are not fully dissolved, the reaction will be slow.[1] Consider a different solvent system (e.g., toluene, dioxane, DMF) to improve solubility. |
| Reaction Temperature Too Low | Amination reactions often require elevated temperatures to proceed.[4] Gradually increase the temperature, but be mindful of potential catalyst decomposition at very high temperatures (>120 °C).[1] |
| Poor Quality Reagents/Solvent | Use freshly purified reagents and anhydrous, degassed solvents. Ensure your amine is of high purity. |
Problem 2: Significant Side Product Formation (e.g., Hydrolysis)
| Possible Cause | Suggested Solution |
| Presence of Water | Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under a strict inert atmosphere. |
| Inappropriate Solvent | If using an alcohol as a solvent, solvolysis can be a major side reaction.[3] Switch to a non-nucleophilic solvent like toluene or dioxane. |
| Base-Promoted Hydrolysis | A very strong base in the presence of trace water can promote hydrolysis. Consider using a weaker base if compatible with the reaction. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This is a general starting point; optimization will likely be required.
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Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the base (e.g., NaOtBu, 1.4 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize common reaction parameters that can be optimized for the amination of chloro-heterocycles.
Table 1: Common Catalysts and Ligands for Buchwald-Hartwig Amination
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 2-5 (Pd), 4-10 (Ligand) | A robust system for challenging substrates. |
| Pd(OAc)₂ | RuPhos | 2-5 (Pd), 4-10 (Ligand) | Effective for electron-deficient heterocycles. |
| Pd(PPh₃)₄ | - | 5-10 | Can be effective, but often less active than more modern catalyst systems. |
Table 2: Screening of Reaction Parameters
| Parameter | Conditions to Screen |
| Solvent | Toluene, 1,4-Dioxane, DMF, tBuOH[5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Temperature | 80 °C, 100 °C, 120 °C |
| Reaction Time | 12 h, 24 h |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the amination reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yielding amination reactions.
References
common side reactions in the synthesis of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent synthetic strategy involves the construction of the 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one core, followed by a chlorination step to introduce the chlorine atom at the 4-position. The key final step typically employs a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group (or its tautomeric keto form) into the desired chloride.
Q2: What are the primary side reactions to be aware of during the chlorination step with POCl₃?
A2: The main side reactions during the chlorination of the 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one precursor include:
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Incomplete Chlorination: Residual starting material may remain if the reaction conditions (temperature, time, or reagent stoichiometry) are not optimal.
-
Over-chlorination: While less common for this specific position, harsh reaction conditions could potentially lead to chlorination at other positions on the pyrrole or pyridine ring, although this is generally less favored.
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Decomposition/Tar Formation: Pyrrole and pyridine rings can be sensitive to strong acids and high temperatures, which are often employed in POCl₃ reactions. This can lead to the formation of polymeric tars and other decomposition products, reducing the overall yield and complicating purification.[1]
Q3: Can N-alkylation be a competing reaction during the synthesis of precursors?
A3: Yes, N-alkylation can be a significant side reaction during the synthesis of the pyrrolo[3,2-c]pyridine core, especially when introducing alkyl groups. The pyrrole nitrogen is nucleophilic and can compete with other intended reaction sites. Careful selection of protecting groups and reaction conditions is crucial to favor the desired C-alkylation or to alkylate a specific nitrogen atom selectively. In some cases, a mixture of N-alkylated and C-alkylated products may be observed.[2][3][4][5]
Troubleshooting Guides
Issue 1: Low Yield of this compound after Chlorination
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess, of POCl₃ is used. Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature, monitoring the reaction progress by TLC or LC-MS to avoid decomposition. Solvent Choice: Ensure the reaction is performed in a suitable high-boiling, inert solvent if required. |
| Product Decomposition | Optimize Temperature: Avoid excessively high temperatures. A controlled heating profile is recommended. Control Addition of Reagents: For exothermic reactions, add POCl₃ slowly at a lower temperature before heating. Work-up Procedure: Quench the reaction mixture carefully by pouring it onto ice or a cold basic solution to neutralize excess POCl₃ and prevent product degradation. |
| Formation of Byproducts | Purification Strategy: Employ column chromatography with a suitable solvent system to separate the desired product from impurities. Consider using a gradient elution. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method. |
Issue 2: Presence of Multiple Spots on TLC After Synthesis, Indicating Impurities
Possible Causes and Solutions
| Impurity Profile | Potential Source and Mitigation Strategy |
| Spot corresponding to starting material (6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one) | Incomplete Chlorination: See "Incomplete Reaction" troubleshooting steps in Issue 1. |
| Unidentified, often polar, baseline material | Decomposition/Tar Formation: This suggests product or starting material degradation. Refer to the "Product Decomposition" section in Issue 1. Consider using milder chlorinating agents if possible. |
| Isomeric Byproducts | Non-selective Reactions in Precursor Synthesis: If side products arise from earlier steps (e.g., N- vs. C-alkylation), revisit the purification of intermediates. Ensure the purity of the precursor before proceeding to the chlorination step. |
Experimental Protocols
Key Experiment: Chlorination of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
This is a generalized protocol and may require optimization for specific substrates and scales.
Materials:
-
6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., toluene or acetonitrile, optional)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (2-5 equivalents) dropwise to the starting material. The reaction can be highly exothermic. An inert solvent may be used if necessary.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Diagram of a Potential Side Reaction Pathway
Caption: Potential reaction pathways during chlorination.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting guide for low yield.
References
- 1. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
improving yield and purity of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 1H-pyrrolo[3,2-c]pyridine core structure?
A1: Several methods are employed for the synthesis of the azaindole core. The Leimgruber-Batcho, Fischer indole, and Bartoli indole syntheses are among the most common. For 6-methyl-1H-pyrrolo[3,2-c]pyridine, the Leimgruber-Batcho synthesis is a versatile and often high-yielding approach, starting from a suitably substituted nitropyridine.[1]
Q2: I am experiencing low yields in the Leimgruber-Batcho cyclization step. What are the potential causes and solutions?
A2: Low yields in the reductive cyclization of the enamine intermediate are a common issue. Key factors to consider are:
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Incomplete Reduction of the Nitro Group: Ensure the complete reduction of the nitro group to the amine. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reduction is sluggish, consider increasing the catalyst loading (e.g., Pd/C) or the hydrogen pressure.
-
Side Reactions: The electron-deficient nature of the pyridine ring can sometimes lead to side reactions.[1] Running the reaction at a lower temperature or for a shorter duration might minimize byproduct formation.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity.
Q3: What are the recommended chlorinating agents for converting 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-one to the final product?
A3: Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of N-heterocyclic ketones. The reaction is typically performed in a high-boiling solvent like toluene or neat POCl₃ at elevated temperatures. The Vilsmeier-Haack reagent (a mixture of POCl₃ and a tertiary amide like N,N-dimethylformamide) can also be employed for this transformation.[2][3]
Q4: I am observing the formation of impurities during the chlorination step. How can I minimize them?
A4: Impurity formation during chlorination with POCl₃ can be due to:
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Over-chlorination: Prolonged reaction times or excessively high temperatures can lead to the formation of dichlorinated or other over-chlorinated byproducts. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the starting material is consumed.
-
Decomposition: The pyrrolopyridine core can be sensitive to harsh acidic conditions at high temperatures. Using a milder chlorinating agent or optimizing the reaction temperature and time can help.
-
Work-up Issues: Residual POCl₃ can lead to the formation of phosphate esters or other byproducts during work-up. It is crucial to carefully quench the reaction with ice-water and neutralize the mixture.
Q5: What are the best practices for purifying the final product, this compound?
A5: Purification of chlorinated azaindoles can be challenging due to their polarity and potential for coordination with silica gel.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is often effective. Pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) can help to prevent streaking and improve the separation of basic compounds.
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Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide a highly pure product.
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Problem 1: Low Yield in the Leimgruber-Batcho Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete enamine formation | Extend the reaction time with DMF-DMA or use a higher reaction temperature. The addition of an amine like pyrrolidine can also accelerate the reaction.[4] | Increased formation of the enamine intermediate, leading to a higher overall yield. |
| Inefficient nitro group reduction | Increase the catalyst (e.g., Pd/C) loading or the hydrogen pressure. Alternatively, other reducing agents like Raney nickel with hydrazine, stannous chloride, or iron in acetic acid can be tested.[4][5] | Complete conversion of the nitro-enamine to the corresponding amine, facilitating efficient cyclization. |
| Side reactions during cyclization | Optimize the reaction temperature and time for the cyclization step. Running the reaction under milder conditions may reduce byproduct formation. | Improved selectivity towards the desired 6-methyl-1H-pyrrolo[3,2-c]pyridine. |
| Poor quality of reagents | Use freshly distilled solvents and high-purity starting materials. Ensure the DMF-DMA is not hydrolyzed. | Reduced side reactions and improved reproducibility. |
Problem 2: Incomplete Conversion or Low Yield during Chlorination of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-one
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient reactivity of the chlorinating agent | Increase the reaction temperature or use a slight excess of POCl₃. The addition of a catalytic amount of DMF to form the Vilsmeier reagent in situ can enhance reactivity. | Complete conversion of the starting material to the desired 4-chloro derivative. |
| Decomposition of the starting material or product | Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating. | Minimized degradation and improved yield of the target compound. |
| Hydrolysis of the product during work-up | Ensure the reaction mixture is thoroughly quenched with ice-water and neutralized carefully. Extract the product quickly into an organic solvent. | Prevention of the hydrolysis of the chloro group back to the hydroxyl group. |
| Formation of insoluble byproducts | Add a co-solvent like toluene to improve the solubility of the starting material and intermediates. | A more homogeneous reaction mixture, leading to a cleaner reaction profile. |
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine via Leimgruber-Batcho Synthesis
This protocol is adapted from general procedures for azaindole synthesis.[4][5]
Step 1: Synthesis of 2-nitro-5-methylpyridine
-
To a solution of 2-amino-5-methylpyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a low temperature (0-5 °C).
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-nitro-5-methylpyridine.
Step 2: Synthesis of (E)-N,N-dimethyl-2-(2-nitro-5-methylpyridin-3-yl)ethen-1-amine
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A mixture of 2-nitro-5-methylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous DMF is heated at reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 3: Reductive cyclization to 6-methyl-1H-pyrrolo[3,2-c]pyridine
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The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
The catalyst is filtered off through a pad of celite, and the solvent is evaporated to give the crude product.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is based on standard chlorination procedures for N-heterocyclic ketones.[6][7]
Step 1: Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
-
A detailed procedure for the synthesis of this specific precursor was not found in the initial search. However, a plausible route involves the cyclization of a suitable substituted pyrrole or pyridine derivative. Further investigation into the synthesis of this intermediate is recommended.
Step 2: Chlorination to this compound
-
A mixture of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one and phosphorus oxychloride (POCl₃) is heated at reflux.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Leimgruber-Batcho Synthesis of Azaindoles
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | H₂, 10% Pd/C | Raney Ni, Hydrazine | Fe, Acetic Acid |
| Solvent | Methanol/Ethyl Acetate | Ethanol | Ethanol/Water |
| Temperature | Room Temperature | Reflux | Reflux |
| Typical Yield | Good to Excellent | Good | Moderate to Good |
| Notes | Mild conditions, but catalyst can be sensitive. | Avoids high pressure hydrogenation. | Cost-effective, but work-up can be tedious. |
Table 2: Comparison of Chlorination Reagents for N-Heterocyclic Ketones
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Neat or in a high-boiling solvent, reflux | Readily available, effective | Harsh conditions, can lead to decomposition |
| Vilsmeier Reagent (POCl₃/DMF) | Dichloromethane or neat, 0 °C to reflux | Milder than neat POCl₃, can be more selective | Requires careful control of stoichiometry |
| SOCl₂ | Neat or in a high-boiling solvent, reflux | Can be effective for some substrates | Can lead to side reactions, corrosive |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the chlorination step.
References
- 1. baranlab.org [baranlab.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
challenges in the scale-up of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine production
Welcome to the technical support center for the production of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound's synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of the 1H-pyrrolo[3,2-c]pyridine core?
A common method involves the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which starts from commercially available 2-bromo-5-methylpyridine. The pyridine is first oxidized, then nitrated, followed by a reaction with N,N-dimethylformamide dimethyl acetal to form a key intermediate. This intermediate is then cyclized to form the pyrrolo[3,2-c]pyridine core.
Q2: What are the primary challenges when scaling up the chlorination of the pyrrolopyridine core?
Scaling up the chlorination of heterocyclic compounds can present several challenges. These include ensuring regioselectivity to obtain the desired isomer, managing the exothermic nature of the reaction, and handling potentially hazardous chlorinating agents like sulfur oxychloride or phosphorus oxychloride. On a larger scale, uniform heating and mixing become critical to avoid side reactions and ensure consistent product quality.
Q3: Are there specific safety precautions for handling chlorinated heterocyclic compounds?
Yes, chlorinated heterocyclic compounds can have varying toxicological profiles. It is crucial to handle them with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood. For specific compounds, consulting the Safety Data Sheet (SDS) is mandatory to understand the specific hazards, such as potential carcinogenicity or organ toxicity.
Q4: What are common impurities that can arise during the synthesis of this compound?
Common impurities can include starting materials, isomers formed during the chlorination step, and byproducts from side reactions. Over-chlorination can lead to di- or tri-chlorinated species. If the cyclization step is incomplete, the uncyclized intermediate may also be present as an impurity.
Q5: What purification techniques are most effective for this compound on a large scale?
For large-scale purification, column chromatography can be challenging and costly. Crystallization is often the preferred method for purifying solid compounds. If the product is an oil, distillation under reduced pressure may be an option. The choice of solvent for crystallization is critical and requires careful screening to ensure good recovery and purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the final product | Incomplete reaction in one or more steps. | Monitor each reaction step by TLC or LC-MS to ensure completion before proceeding. Optimize reaction time, temperature, and reagent stoichiometry. |
| Degradation of intermediates or product. | Ensure inert atmosphere (e.g., nitrogen or argon) if any intermediates are air-sensitive. Control temperature carefully, especially during exothermic reactions. | |
| Presence of multiple isomers in the final product | Poor regioselectivity during the chlorination step. | Screen different chlorinating agents and reaction conditions (temperature, solvent) to improve selectivity. Consider using a milder chlorinating agent. |
| Difficulty in removing solvent from the final product | Use of a high-boiling point solvent in the final step. | If possible, choose a lower-boiling point solvent for the final reaction or purification step. If a high-boiling solvent is necessary, use techniques like high-vacuum drying or azeotropic distillation with a lower-boiling solvent to aid removal. |
| Product discoloration | Presence of trace impurities or degradation products. | Treat the crude product with activated carbon before final purification. Ensure all reagents and solvents are of high purity. |
| Inconsistent batch-to-batch purity | Variations in raw material quality or reaction conditions. | Implement strict quality control for all starting materials. Standardize all reaction parameters and ensure they are precisely controlled during scale-up. |
Experimental Protocols
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core (based on a similar reported synthesis)
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Oxidation of 2-bromo-5-methylpyridine: To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Nitration: Add the oxidized product to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir for the required duration while maintaining the temperature.
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Intermediate Formation: React the nitrated product with N,N-dimethylformamide dimethyl acetal in DMF.
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Cyclization: The intermediate is then treated with iron powder in acetic acid to induce cyclization and form the pyrrolo[3,2-c]pyridine core.
Chlorination of the Pyrrolopyridine Core (General Procedure)
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Dissolve the 6-methyl-1H-pyrrolo[3,2-c]pyridine precursor in a suitable inert solvent.
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Cool the solution to the desired temperature (e.g., 0 °C).
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Slowly add the chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride, or phosphorus oxychloride).
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Monitor the reaction by TLC or LC-MS.
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Upon completion, quench the reaction appropriately (e.g., with a sodium bicarbonate solution for acidic reagents).
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Extract the product with a suitable organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common synthesis issues.
Technical Support Center: Overcoming Poor Solubility of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives, a promising class of kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments and provides practical solutions.
Q1: My this compound derivative is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer for a cell-based assay. What should I do?
A: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1] Here are several strategies to address this:
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Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.[2]
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Use a Co-solvent System: A multi-component solvent system can improve solubility. A common approach is to use a combination of DMSO, a water-miscible co-solvent like PEG300, and a surfactant like Tween 80.[1]
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pH Adjustment: Many kinase inhibitors are weak bases and are more soluble at a lower pH.[3] If your compound has a basic pKa, preparing your aqueous buffer with a pH 1-2 units below the pKa can significantly enhance solubility.[3]
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Test Solubility Beforehand: Before a large-scale experiment, perform a small-scale solubility test by preparing your compound at the desired final concentration in the assay buffer and visually inspecting for any precipitation after a short incubation period.[4]
Q2: I am observing inconsistent IC50 values in my kinase inhibition assays. Could this be related to solubility?
A: Yes, poor aqueous solubility is a major contributor to inconsistent results in biological assays.[5] If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended. Here's how to troubleshoot:
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Visually Inspect Assay Plates: Check for any visible precipitate in the wells of your assay plates.
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Review Your Dilution Method: Instead of adding your DMSO stock directly to the full volume of the aqueous buffer, try a serial dilution approach or add the aqueous buffer to your DMSO stock dropwise while vortexing to allow for a more gradual solvent polarity change.[4]
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Consider Advanced Formulations: For in-vivo studies where bioavailability is critical, more advanced formulation strategies may be necessary, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), cyclodextrin complexation, or creating nanoparticle formulations.[1]
Q3: What is the best solvent for preparing a stock solution of my this compound derivative?
A: The standard and most recommended solvent for preparing stock solutions of poorly water-soluble compounds for biological assays is high-purity, anhydrous Dimethyl sulfoxide (DMSO).[2] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. For detailed instructions, refer to Protocol 1 in the Experimental Protocols section.
Q4: Are there alternatives to DMSO if my assay is sensitive to it?
A: While DMSO is the most common choice, other organic solvents like ethanol or dimethylformamide (DMF) can also be used.[3] However, their solubilizing power may be lower than DMSO. For assays that are highly sensitive to organic solvents, cyclodextrin-based formulations can be an excellent alternative.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used to encapsulate hydrophobic compounds, rendering them more water-soluble.[2]
Data Presentation
The following table provides representative solubility data for a similar kinase inhibitor in various solvents to serve as a reference for experimental design.
| Solvent | Solubility (µg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | 4500.0 ± 6.1 | [3] |
| Methanol | 1990.8 ± 7.2 | [3] |
| Water | 10.3 ± 1.2 | [3] |
| Ethanol | - | [3] |
| Dimethylformamide (DMF) | - | [3] |
Note: This data is for a representative kinase inhibitor and may not be identical for all this compound derivatives. It is crucial to determine the solubility of your specific compound experimentally.
Experimental Protocols
Here are detailed methodologies for key experiments related to improving the solubility of this compound derivatives.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving a lyophilized this compound derivative in DMSO.
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Compound Equilibration: Allow the vial containing the lyophilized compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Mechanical Agitation: Vortex the vial for several minutes to facilitate dissolution. Sonication in a water bath can also be employed to aid this process.[3]
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Gentle Warming (Optional): If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes. Ensure the compound is heat-stable before applying heat.[3]
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Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitates before storage or use.[3]
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Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using a Co-solvent System
This protocol describes the use of a co-solvent system to improve the solubility of a hydrophobic compound in an aqueous buffer.
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Prepare a High-Concentration Stock: Prepare a concentrated stock solution of the inhibitor in 100% DMSO as described in Protocol 1.
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Intermediate Dilution in Co-solvent: Prepare an intermediate dilution of the stock solution in a co-solvent such as polyethylene glycol 300 (PEG300). For example, dilute a 10 mM DMSO stock 1:9 in PEG300 to achieve a 1 mM solution in 10% DMSO/90% PEG300.
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Final Dilution in Aqueous Buffer: Slowly add the intermediate dilution to your final aqueous buffer with vigorous mixing to achieve the desired working concentration. The final concentration of organic solvents should be kept as low as possible to avoid affecting the biological assay.
Protocol 3: Improving Solubility with pH Adjustment
For ionizable compounds, particularly weak bases, adjusting the pH of the aqueous medium can significantly improve solubility.[3]
-
Determine pKa: If the pKa of your compound is known, prepare an aqueous buffer with a pH at least 1-2 units below the pKa.
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Prepare Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO).
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Dilution into Acidic Buffer: Dilute the stock solution into the prepared acidic aqueous buffer. The lower pH will promote the protonation of the basic functional groups, increasing the compound's polarity and, therefore, its aqueous solubility.[3]
Visualizations
Signaling Pathway Diagram
Caption: General mechanism of action for a kinase inhibitor targeting a receptor tyrosine kinase signaling pathway.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting solubility issues with this compound derivatives.
References
Technical Support Center: Purification of Polar 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with polar 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of polar this compound analogs.
Problem 1: Poor Separation and Peak Tailing in Normal-Phase Chromatography
Question: I am observing poor separation and significant peak tailing of my this compound analog during normal-phase flash chromatography on silica gel. What could be the cause and how can I improve the separation?
Answer:
Poor separation and peak tailing in normal-phase chromatography of polar basic compounds like your pyrrolopyridine analog are common issues. Several factors can contribute to this problem:
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Strong Interaction with Silica Gel: The basic nitrogen atoms in the pyrrolopyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.
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Inappropriate Solvent System: The polarity of the eluent may not be optimized for your specific compound, resulting in either too strong or too weak elution and consequently poor separation.
Here are some troubleshooting steps you can take:
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Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase.[1] Common choices include:
-
Triethylamine (TEA) at a concentration of 0.1-1%.
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Ammonia solution (e.g., a small amount of concentrated ammonium hydroxide in methanol).
-
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Optimize the Solvent System: Systematically screen different solvent systems. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Gradually increasing the proportion of the polar solvent can improve elution.
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Alternative Stationary Phases: If peak tailing persists, consider using an alternative, less acidic stationary phase. Options include:
-
Alumina (basic or neutral): This can be a good alternative for basic compounds.
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Amine-functionalized silica: This stationary phase is less prone to strong interactions with basic analytes.[2]
-
-
Dry Loading: If your compound has low solubility in the initial mobile phase, consider dry loading. This involves pre-adsorbing your sample onto a small amount of silica gel or an inert support like Celite® before loading it onto the column. This can lead to sharper bands and better separation.
Problem 2: Compound Degradation on Silica Gel
Question: My this compound analog appears to be degrading on the silica gel column, leading to low recovery and the appearance of new, often colored, impurities. What are my options?
Answer:
The acidic nature of silica gel can cause the degradation of sensitive compounds. The chloro-substituted pyrrolopyridine ring may be susceptible to hydrolysis or other acid-catalyzed reactions.
Here's how you can address this issue:
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Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing a basic additive (like triethylamine) to neutralize the acidic sites.
-
Switch to a More Inert Stationary Phase:
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Reversed-Phase Chromatography (C18): This is often the best alternative for polar, acid-sensitive compounds. The stationary phase is non-polar, and the mobile phase is typically a mixture of water and an organic solvent (acetonitrile or methanol), which can be buffered to a neutral pH.[3]
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of organic solvent and a small amount of water.[4][5] This technique is well-suited for very polar compounds that are poorly retained in reversed-phase chromatography.[2]
-
-
Minimize Contact Time: Work quickly and efficiently to minimize the time your compound spends on the column.
Problem 3: Difficulty in Removing Highly Polar Impurities
Question: I am struggling to remove some very polar, water-soluble impurities from my final product. They either co-elute with my compound or are difficult to separate by extraction. What purification strategies can I employ?
Answer:
Removing highly polar impurities can be challenging. Here are several techniques to consider:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing both more and less polar impurities. The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution upon cooling.[6][7]
-
Acid-Base Extraction: Take advantage of the basicity of the pyrrolopyridine nitrogen. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product should move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned earlier, HILIC is specifically designed for the separation of polar compounds and can be very effective at separating impurities with similar polarities.[8]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol. It can provide unique selectivity for polar compounds and is often successful where other methods fail. The addition of a basic additive to the co-solvent can further improve peak shape for basic analytes.
Problem 4: The Product "Oils Out" During Recrystallization
Question: I'm trying to recrystallize my this compound analog, but it separates as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is supersaturated. Here are some solutions:
-
Use a Larger Volume of Solvent: Your solution might be too concentrated. Add more of the hot solvent to ensure the compound remains dissolved as it cools.
-
Slow Down the Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. Slower cooling encourages the formation of well-defined crystals.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.
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Change the Solvent System: The chosen solvent may not be ideal. Experiment with different single solvents or a two-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble).[9]
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for flash chromatography of a polar this compound analog?
A1: A good starting point for normal-phase flash chromatography on silica gel would be a gradient elution with a mobile phase consisting of dichloromethane (DCM) and methanol (MeOH). You can start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10% MeOH over 20 column volumes). Adding 0.1-0.5% triethylamine (TEA) to the mobile phase is recommended to improve peak shape.
For reversed-phase flash chromatography on C18 silica, a good starting point is a gradient of water and acetonitrile (ACN), both containing 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape. You can start with a high percentage of water (e.g., 95%) and gradually increase the acetonitrile concentration.
Q2: How can I effectively remove colored impurities from my product?
A2: Colored impurities are often highly conjugated byproducts. Here are a few methods to remove them:
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Charcoal Treatment: Before the final purification step (like recrystallization), dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, and then filter the hot solution through a pad of Celite® to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
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Recrystallization: A careful recrystallization is often very effective at excluding colored impurities from the crystal lattice.
-
Chromatography: A second chromatographic purification, possibly using a different stationary or mobile phase, may be necessary to separate the colored byproducts.
Q3: My compound is very polar and doesn't move from the baseline in normal-phase TLC, even with 100% ethyl acetate. What should I do?
A3: If your compound is very polar, you will need a more polar eluent. Try a solvent system of dichloromethane (DCM) with an increasing percentage of methanol (MeOH). For extremely polar compounds, a mobile phase of DCM:MeOH with a small amount of ammonium hydroxide (e.g., 90:10:1 DCM:MeOH:NH₄OH) can be effective. If you still face challenges, consider using reversed-phase TLC plates or switching to HILIC conditions.[10]
Q4: Can I use reversed-phase HPLC for the final purity analysis of my polar compound?
A4: Yes, reversed-phase HPLC is an excellent method for analyzing the purity of polar compounds. A C18 or a more polar-endcapped C18 column is typically used. The mobile phase usually consists of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or TFA to ensure good peak shape for basic compounds. A gradient elution from high aqueous to high organic content is typically employed.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Example | Additive (Optional) |
| Normal-Phase | Silica Gel | Dichloromethane or Hexanes | Ethyl Acetate or Methanol | 0-20% B over 20 CV | 0.1-1% Triethylamine |
| Reversed-Phase | C18 Silica | Water | Acetonitrile or Methanol | 5-95% B over 20 CV | 0.1% Formic Acid or TFA |
| HILIC | Silica, Diol, or Amide | Acetonitrile | Water | 95-50% A over 20 CV | 10 mM Ammonium Acetate |
| SFC | 2-Ethylpyridine | CO₂ | Methanol | 5-50% B over 10 min | 0.1% Diethylamine |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing: Select an appropriately sized silica gel column. Pack the column using the chosen eluent system (with any basic additives).
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Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DCM). For dry loading, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with the starting mobile phase composition. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: A general workflow for the purification of this compound analogs.
Caption: Troubleshooting logic for common chromatography issues with polar pyrrolopyridine analogs.
References
- 1. longdom.org [longdom.org]
- 2. teledynelabs.com [teledynelabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. polylc.com [polylc.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Efficient Cross-Coupling of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the cross-coupling of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions on this compound?
A1: The primary challenges stem from the electronic properties and potential for catalyst inhibition by the pyrrolo[3,2-c]pyridine core. The nitrogen atoms in the heterocyclic system can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning".[1][2] Additionally, chloro-heterocycles are generally less reactive than their bromo or iodo counterparts, often requiring more active catalyst systems and harsher reaction conditions to achieve good yields.[3] The unprotected N-H group on the pyrrole ring can also interfere with the catalytic cycle and may require protection or the use of a strong base to deprotonate it.[4]
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is widely used due to the commercial availability and stability of the boron reagents.[5][6][7]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide variety of primary and secondary amines.[4][8][9]
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[1][10][11]
-
Heck Coupling: Suitable for forming C-C bonds with alkenes.[12][13][14]
Q3: How do I select an appropriate palladium catalyst and ligand?
A3: For electron-rich, sterically hindered substrates like chloro-azaindoles, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective.[3][15] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
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For Suzuki-Miyaura: Precatalysts like XPhos-Pd-G2 or G3 are excellent starting points.[3][6] Ligands such as XPhos, SPhos, and RuPhos have shown high efficacy in couplings of similar chloro-heterocycles.[4][16]
-
For Buchwald-Hartwig: Catalyst systems based on ligands like RuPhos, XPhos, or SPhos in combination with a palladium source (e.g., Pd(OAc)₂) or as pre-catalysts are highly effective for the amination of chloro-azaindoles.[4][16]
-
For Sonogashira: A combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is traditional.[1][11] Copper-free conditions can also be employed, often with more specialized ligands.
-
For Heck: Palladium sources like Pd(OAc)₂ are common, often used with phosphine ligands or under phosphine-free conditions depending on the specific alkene coupling partner.[12][17]
Troubleshooting Guides
Low to No Product Yield
Problem: The reaction shows low conversion of the starting material or no desired product formation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium precatalyst is fresh or properly stored. If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step to generate the active Pd(0) species.[18] The use of N-heterocyclic carbene (NHC) palladium complexes can also offer enhanced stability and activity.[19] |
| Catalyst Poisoning | The nitrogen atoms of the azaindole core can inhibit the catalyst.[1] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary. Using bulky ligands can sometimes mitigate this issue by sterically hindering the coordination of the heterocycle to the palladium center. |
| Insufficiently Reactive Conditions | Chloro-heterocycles are less reactive than their bromo or iodo analogs.[3] It may be necessary to increase the reaction temperature or extend the reaction time. Microwave irradiation can sometimes be effective in driving the reaction to completion in shorter times.[6] |
| Improper Base Selection | The choice of base is critical. For Suzuki-Miyaura, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for challenging substrates.[6] For Buchwald-Hartwig amination of unprotected azaindoles, a strong, non-nucleophilic base like LiHMDS or NaOtBu is often required to deprotonate both the amine and the azaindole N-H.[4] |
| Poor Reagent/Solvent Quality | Ensure all reagents are pure and solvents are anhydrous and degassed, as oxygen and water can deactivate the catalyst.[20][21] Amines, in particular, may need to be distilled or passed through a plug of alumina.[18] |
Formation of Side Products
Problem: Significant formation of undesired side products is observed.
Possible Causes & Solutions:
| Side Product | Cause | Recommended Action |
| Homocoupling of Boronic Acid (Suzuki) | This can occur at higher temperatures or with certain bases. | Lower the reaction temperature. Use a less basic carbonate or phosphate base. Ensure rigorous exclusion of oxygen. |
| Protodeboronation of Boronic Acid (Suzuki) | The boronic acid is replaced by a hydrogen atom. This is more common with heteroarylboronic acids.[5] | Use a milder base or anhydrous conditions. Consider using potassium organotrifluoroborate salts as they can be more resistant to protodeboronation.[6] |
| Hydrodehalogenation | The chloro group is replaced by a hydrogen atom. | This can be caused by certain phosphine ligands or impurities. Screen different ligands. Ensure the purity of all reagents. |
| Homocoupling of the Azaindole | Two molecules of the starting material couple together. | This can be an issue with unprotected N-H azaindoles. Using a strong base like LiHMDS to fully deprotonate the azaindole can suppress this side reaction.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., XPhos-Pd-G2, 2-5 mol%) and the ligand (if not using a precatalyst).
-
Add the degassed solvent (e.g., dioxane/water, DMF, or toluene).[7]
-
Heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme.de [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nasc.ac.in [nasc.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi-res.com [mdpi-res.com]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the synthesis of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. The primary intended audience is researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
The most prevalent method for the synthesis of this compound is the chlorination of its corresponding hydroxy precursor, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction converts the pyridinone tautomer to the desired chloro-substituted aromatic pyrrolopyridine.
Q2: What are the potential impurities I should be aware of during this reaction?
Several impurities can arise during the chlorination of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one with POCl₃. These can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Material: Incomplete reaction can leave residual 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one.
-
Over-chlorinated Byproducts: The pyrrolo[3,2-c]pyridine ring system has multiple sites susceptible to chlorination, which can lead to the formation of di- or tri-chlorinated species under harsh conditions.
-
Hydrolyzed Product: The chloro-substituent is susceptible to hydrolysis, which can revert the product back to the starting hydroxy-pyrrolopyridine, especially during aqueous work-up.
-
-
Reagent-Related Impurities:
-
Phosphorous-based byproducts: The use of POCl₃ will generate various phosphorus-containing byproducts that need to be removed during purification.
-
Q3: How can I monitor the progress of the reaction and detect impurities?
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective technique to monitor the disappearance of the starting material and the formation of the product. Staining with an appropriate reagent may be necessary for visualization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of the reaction mixture. A well-developed HPLC method can separate the desired product from the starting material and various impurities, allowing for accurate determination of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing both chromatographic separation and mass information.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete conversion of starting material | 1. Insufficient amount of chlorinating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Increase the molar equivalents of POCl₃. A slight excess may be necessary. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. |
| Formation of di-chlorinated or other over-chlorinated impurities | 1. Excess of chlorinating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a stoichiometric amount or a minimal excess of POCl₃. 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid further chlorination. |
| Product hydrolyzes back to starting material during work-up | The chloro-substituent is sensitive to water, especially under acidic or basic conditions. | 1. After the reaction, remove excess POCl₃ under reduced pressure. 2. Quench the reaction mixture by pouring it onto ice and then neutralize carefully with a weak base like sodium bicarbonate solution. 3. Extract the product into an organic solvent immediately after neutralization. |
| Difficulty in purifying the product | Co-elution of impurities with the product during chromatography. | 1. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Recrystallization from a suitable solvent system can be an effective purification method. 3. If impurities persist, consider derivatization of the product or impurity to facilitate separation. |
Experimental Protocols
General Protocol for the Chlorination of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
A mixture of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one and phosphorus oxychloride (POCl₃, 3-5 equivalents) is heated at reflux (typically around 110-120 °C) for 2-4 hours. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Illustrative HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or a suitable buffer).
-
Flow Rate: 1.0 mL/min
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Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Note: This is a general method and may require optimization for specific impurity profiles.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in the synthesis.
stability issues of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability characteristics of this compound under acidic, basic, and neutral conditions?
Based on stability studies of analogous pyrrolopyridine derivatives, this compound is expected to be most stable in neutral aqueous solutions. It is anticipated to be labile in acidic conditions and potentially unstable in alkaline environments.[1][2] Forced degradation studies on similar heterocyclic compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown these related structures to be extremely unstable in alkaline mediums.[1][2]
Q2: What is the most likely degradation pathway for this compound under acidic conditions?
Under acidic conditions, the most probable degradation pathway is the hydrolysis of the chloro group at the C4 position, leading to the formation of the corresponding 4-hydroxy derivative (4-hydroxy-6-methyl-1H-pyrrolo[3,2-c]pyridine). Studies on the related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have indicated that acidic conditions can promote the formation of solvolysis (hydrolysis) byproducts.
Q3: How does temperature affect the stability of this compound?
As with most chemical reactions, an increase in temperature is expected to accelerate the rate of degradation of this compound, particularly under acidic or basic conditions where it is already labile. For hydrolytic stress testing, it is common to start at room temperature and increase to higher temperatures (50 to 70 °C) to accelerate degradation.
Q4: Are there any recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light. Given its potential instability in acidic and basic environments, it should be stored in a neutral environment.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Appearance of new peaks in HPLC analysis.
-
Decrease in the peak area of the parent compound.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Acidic or Basic pH of the Solution | Measure the pH of your solution. If it is acidic or basic, adjust to a neutral pH (6.5-7.5) using a suitable buffer, if compatible with your experimental setup. |
| Elevated Temperature | If your experiment allows, conduct it at a lower temperature to minimize thermal degradation. |
| Presence of Contaminants | Ensure all solvents and reagents are of high purity and free from acidic or basic impurities. |
| Extended Exposure to Solvents | Minimize the time the compound is in solution. Prepare solutions fresh before use whenever possible. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the percentage of degradation between replicate experiments.
-
Non-reproducible formation of degradation products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inaccurate pH Control | Use calibrated pH meters and high-purity buffers to ensure consistent pH across all experiments. |
| Temperature Fluctuations | Employ a calibrated and stable heating system (e.g., water bath, heating block) to maintain a constant temperature. |
| Inconsistent Reaction Time | Use a timer to ensure precise and consistent reaction times for all samples. |
| Variability in Sample Preparation | Follow a standardized and detailed sample preparation protocol to minimize variability. |
Data Presentation
The following tables present illustrative quantitative data on the stability of this compound under forced degradation conditions. Note: This data is hypothetical and based on the expected behavior of similar compounds. Actual experimental results may vary.
Table 1: Stability under Acidic Conditions
| Acid (0.1 M HCl) | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradant |
| 0.1 M HCl | 25 | 24 | ~5 | 4-hydroxy-6-methyl-1H-pyrrolo[3,2-c]pyridine |
| 0.1 M HCl | 50 | 8 | ~15 | 4-hydroxy-6-methyl-1H-pyrrolo[3,2-c]pyridine |
| 0.1 M HCl | 70 | 4 | ~25 | 4-hydroxy-6-methyl-1H-pyrrolo[3,2-c]pyridine |
Table 2: Stability under Basic Conditions
| Base (0.1 M NaOH) | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradant(s) |
| 0.1 M NaOH | 25 | 8 | ~20 | Ring-opened products |
| 0.1 M NaOH | 50 | 2 | ~40 | Ring-opened products |
| 0.1 M NaOH | 70 | 1 | >60 | Ring-opened products |
Experimental Protocols
Protocol for Forced Hydrolytic Degradation Study
This protocol is a general guideline for assessing the stability of this compound under acidic and basic conditions, in line with ICH Q1A(R2) recommendations. The goal is to achieve 5-20% degradation.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (HPLC grade)
-
Suitable organic solvent for stock solution (e.g., Methanol, Acetonitrile)
-
pH meter
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Constant temperature bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Acidic Condition: To a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl to achieve the desired final concentration.
-
Basic Condition: To a separate volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M NaOH.
-
Neutral Condition (Control): To a third volumetric flask, add a known volume of the stock solution and make up the volume with purified water.
-
-
Stress Conditions:
-
Incubate the prepared solutions at a controlled temperature (e.g., 50°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample at the initial time point.
-
Identify and characterize any significant degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected degradation.
References
Validation & Comparative
Unveiling the Potential of 1H-pyrrolo[3,2-c]pyridine Derivatives in Oncology: A Comparative Efficacy Analysis
A new class of compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold is demonstrating significant promise in the field of anticancer drug development. This guide provides a comparative analysis of the efficacy of these emerging drug candidates against established chemotherapeutic agents, supported by experimental data to inform researchers, scientists, and drug development professionals.
Recent research has highlighted derivatives of 1H-pyrrolo[3,2-c]pyridine as potent inhibitors of cancer cell proliferation. One particularly notable derivative, designated as 10t , has shown exceptional activity against a range of human cancer cell lines. This document will delve into the efficacy of this compound in comparison to well-known anticancer drugs such as Paclitaxel, Doxorubicin, and Cisplatin.
Comparative Anticancer Activity
The in vitro antiproliferative activities of the 1H-pyrrolo[3,2-c]pyridine derivative 10t and standard anticancer drugs were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 1H-pyrrolo[3,2-c]pyridine derivative 10t | 0.12[1] | 0.15[1] | 0.21[1] |
| Paclitaxel | ~0.0025 - 0.0075[2] | Data Not Available | ~0.0075 - 3.5[3][4] |
| Doxorubicin | ~0.34 - 2.9[5] | Data Not Available | ~0.4 - 2.5[5][6] |
| Cisplatin | ~5.8 - 23.3[7] | Data Not Available | ~14.5[8] |
Note: The IC50 values for known anticancer drugs can vary significantly between studies due to differences in experimental conditions, such as exposure time and specific assay protocols.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism through which the 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[1] These compounds bind to the colchicine-binding site on β-tubulin, which disrupts the dynamic instability of microtubules.[9] This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.[1][9]
In contrast, the comparator drugs operate through different mechanisms. Paclitaxel also targets microtubules but works by stabilizing them, thereby preventing their disassembly. Doxorubicin intercalates into DNA and inhibits topoisomerase II, while Cisplatin forms cross-links with DNA, leading to damage and apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anticancer efficacy of the 1H-pyrrolo[3,2-c]pyridine derivatives.
In Vitro Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value is then calculated from the dose-response curve.[10]
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. One moment, please... [ijcc.chemoprev.org]
- 7. science.utm.my [science.utm.my]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
Validating the 1H-Pyrrolo[3,2-c]Pyridine Scaffold for Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive validation of this scaffold, focusing on its role as a potent inhibitor of tubulin polymerization. We present a comparative analysis against alternative scaffolds, supported by experimental data, and offer detailed protocols for key validation assays.
Introduction to the 1H-Pyrrolo[3,2-c]Pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine system is an aromatic heterocyclic scaffold that has garnered considerable interest from medicinal chemists due to its versatile biological activities.[1] While various pyrrolopyridine isomers are being explored for a range of therapeutic applications—including as FMS kinase inhibitors for anticancer and antiarthritic treatments—the 1H-pyrrolo[3,2-c]pyridine core has emerged as a particularly promising framework for agents targeting microtubule dynamics.[2]
Recent research has successfully utilized a configuration-constrained strategy, replacing the flexible cis-double bond of natural products like Combretastatin A-4 (CA-4) with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold. This has led to the development of potent colchicine-binding site inhibitors with significant antiproliferative activity.[1][3]
Performance Analysis: Tubulin Polymerization Inhibition
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer drugs. These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
Quantitative Data: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]Pyridine Derivatives
The following table summarizes the in vitro antiproliferative activity of key 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against a panel of human cancer cell lines. The data highlights the scaffold's potential, with several compounds exhibiting low micromolar to nanomolar efficacy.
| Compound ID | B-Ring Substituent (Aryl Group) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 | [1][3][5] |
| 10h | 4-methoxyphenyl | >10 | >10 | >10 | [5] |
| 10l | 4-fluorophenyl | 0.54 | 0.63 | 0.75 | [1][5] |
| 10m | 4-chlorophenyl | 0.48 | 0.52 | 0.66 | [3][5] |
| CA-4 | (Positive Control) | 0.0021 | 0.0018 | 0.0025 | [4] |
| Colchicine | (Positive Control) | 0.0053 | 0.0046 | 0.0061 | [4] |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
The structure-activity relationship (SAR) studies reveal that the choice of the B-ring substituent significantly influences the antiproliferative potency, with the indolyl group in compound 10t conferring the most potent activity among the tested derivatives.[1][3]
Comparative Analysis with Alternative Scaffolds
The 1H-pyrrolo[3,2-c]pyridine scaffold demonstrates comparable, and in some cases superior, activity to other established classes of tubulin polymerization inhibitors that also target the colchicine binding site.
Quantitative Data: Comparison of Tubulin Inhibitor Scaffolds
| Scaffold Class | Representative Compound(s) | Target Cancer Cell Lines | IC₅₀/GI₅₀ Range | Reference(s) |
| 1H-Pyrrolo[3,2-c]Pyridine | Compound 10t | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | [1][3][5] |
| Chalcones | Compounds 53 , 54 | Various human cancer cell lines | 3 - 9 nM | [5] |
| Quinazolinones | Compound 2a | Various human tumor cell lines | 1.9 - 3.2 nM | [6] |
| Fused Imidazopyrazines | Compound 4k | Neuroblastoma cell lines | Potent activity reported | [7] |
| Benzo[b]furans | Compound 17 | MDR cancer cells | IC₅₀ = 3.0 µM (Tubulin Polym.) | [5] |
This comparison illustrates that while scaffolds like quinazolinones and certain chalcones can achieve low nanomolar potency, the 1H-pyrrolo[3,2-c]pyridine framework represents a highly effective and synthetically accessible alternative for developing potent anticancer agents.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the validated 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics triggers a cascade of cellular events.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Guide to Kinase Inhibition by 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives as potent kinase inhibitors. The pyrrolo[3,2-c]pyridine scaffold has emerged as a significant pharmacophore in the development of targeted therapies, particularly in oncology. Derivatives of this core structure have shown inhibitory activity against several crucial kinases involved in cell signaling, proliferation, and survival. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the in vitro inhibitory activities of representative 1H-pyrrolo[3,2-c]pyridine derivatives against key kinase targets. The data is compiled from various studies to facilitate a comparative assessment of their potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (IC50/GI50, µM) | Cell Line | Reference |
| Compound 1r | FMS | 30 | 0.084 (BMDM) | Bone Marrow-Derived Macrophages | [1][2] |
| Compound 1e | FMS | 60 | Not Reported | Not Applicable | [1] |
| Lead Cpd (KIST101029) | FMS | 96 | 0.195 (BMDM) | Bone Marrow-Derived Macrophages | [1] |
| Compound 8 | MPS1 | 25 | 0.55 | HCT116 | [3] |
| Compound 8 | CDK2 | 43 | Not Reported | Not Applicable | [3] |
| Compound 65 (CCT251455) | MPS1 | Not Reported | 0.04 (P-MPS1) | HCT116 | [3] |
| Compound 61 | MPS1 | Potent | 0.50 | HCT116 | [3] |
| Compound 62 | MPS1 | Potent | 4.60 | HCT116 | [3] |
| Compound 63 | MPS1 | Potent | Not Reported | Not Applicable | [3] |
Note: The core structure of the compounds listed is 1H-pyrrolo[3,2-c]pyridine, with various substitutions. "Compound 8" was identified as a key hit from which further optimization was derived.[3]
Key Signaling Pathways
Understanding the signaling context of the target kinases is crucial for rational drug design and for interpreting the cellular effects of the inhibitors.
FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase, is a key regulator of hematopoiesis.[4][5] Its aberrant activation, often through mutations, is a significant driver in acute myeloid leukemia (AML).[6] Inhibition of FLT3 blocks downstream pro-survival and proliferative signaling cascades.[7]
Caption: FMS/FLT3 signaling pathways and point of inhibition.
Monopolar Spindle 1 (MPS1) Kinase Signaling Pathway
The protein kinase MPS1 is a critical component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] Overexpression of MPS1 is common in human cancers, making it an attractive therapeutic target.[3] Inhibiting MPS1 abrogates the SAC, leading to mitotic errors and cell death, particularly in cancer cells with existing chromosomal instability.[8][9]
Caption: Role of MPS1 in the Spindle Assembly Checkpoint.
Experimental Protocols
Reproducible and well-documented methodologies are fundamental to drug discovery. Below are a representative protocol for an in vitro kinase inhibition assay and a workflow diagram.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
1. Materials:
-
Purified recombinant kinase (e.g., FMS, MPS1)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates (low volume)
-
Luminometer plate reader
2. Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well assay plates. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction. The final volume is 10 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel kinase inhibitors.
Caption: High-level workflow for kinase inhibitor evaluation.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Targeting the FMS-like tyrosine kinase 3 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 1H-Pyrrolo[3,2-c]pyridine Analogs in Mouse Models: A Review of Preclinical Data
A comprehensive review of published literature reveals a notable absence of in vivo efficacy data from mouse models for 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine analogs. However, significant preclinical research has highlighted the potent in vitro anticancer activities of a closely related series of 1H-pyrrolo[3,2-c]pyridine derivatives, identifying them as promising tubulin polymerization inhibitors. This guide summarizes the available data for these analogs, focusing on the most promising compound, and provides detailed experimental protocols for the conducted in vitro studies.
Promising Analogs and Mechanism of Action
Research into 1H-pyrrolo[3,2-c]pyridine derivatives has identified a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1][2] Among these, compound 10t , which features an indolyl group at the 6-position, has demonstrated the most significant antiproliferative activity against a panel of human cancer cell lines.[2]
The primary mechanism of action for these compounds is the disruption of microtubule dynamics, which are crucial for cell division. By binding to the colchicine site on β-tubulin, these analogs inhibit the polymerization of tubulin into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2]
In Vitro Anticancer Activity of Compound 10t
Compound 10t has shown exceptional potency in in vitro assays against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
| Data sourced from Wang et al. (2024).[2] |
Experimental Protocols
While in vivo data is not available, the following are the detailed methodologies for the key in vitro experiments performed on the 1H-pyrrolo[3,2-c]pyridine analogs.
Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.
-
Preparation: Lyophilized bovine brain tubulin was reconstituted in a general tubulin buffer.
-
Reaction Mixture: The reaction mixture contained tubulin, general tubulin buffer with GTP, and the test compound at various concentrations (e.g., 3 µM and 5 µM for compound 10t). A positive control (e.g., Combretastatin A-4) and a negative control (DMSO) were included.
-
Measurement: The mixture was incubated at 37°C in a 96-well plate. The absorbance at 340 nm was measured every minute for a specified duration to monitor the rate of tubulin polymerization. An increase in absorbance indicates polymerization.[1][2]
Cell Cycle Analysis
The impact of the compounds on the cell cycle was determined using flow cytometry.
-
Cell Treatment: HeLa cells were seeded in 6-well plates and treated with the test compound at concentrations corresponding to its IC₅₀, 2x IC₅₀, and 3x IC₅₀ for 24 hours. A control group was treated with DMSO.
-
Cell Preparation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.
-
Staining: The fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified.[1][2]
Immunofluorescence Staining for Microtubule Network
The disruption of the cellular microtubule network was visualized using immunofluorescence microscopy.
-
Cell Culture and Treatment: HeLa cells were cultured on coverslips and treated with the test compound at a specific concentration (e.g., 0.12 µM for compound 10t) for 24 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and then permeabilized with 0.5% Triton X-100.
-
Immunostaining: The cells were incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The nuclei were counterstained with DAPI.
-
Imaging: The coverslips were mounted on slides and observed under a fluorescence microscope to visualize the microtubule structure.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine analogs.
Caption: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
While the in vitro data for 1H-pyrrolo[3,2-c]pyridine analogs, particularly compound 10t, are highly encouraging, the lack of in vivo efficacy studies in mouse models represents a significant data gap. The potent antiproliferative activity and the well-defined mechanism of action strongly suggest that these compounds warrant further investigation. Future preclinical studies should focus on evaluating the efficacy of these analogs in relevant mouse xenograft or patient-derived xenograft (PDX) models to determine their therapeutic potential. Such studies would be crucial in advancing this promising class of compounds toward clinical development.
References
Head-to-Head Comparison: 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Scaffold vs. Established MPS1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of a novel series of inhibitors based on the 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold with established inhibitors of Monopolar Spindle 1 (MPS1) kinase. MPS1 is a critical regulator of the spindle assembly checkpoint, making it a compelling target for anticancer therapies. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes the relevant biological pathway and experimental workflow.
Quantitative Inhibitor Comparison
The following table summarizes the in vitro potency of a representative compound from the 1H-pyrrolo[3,2-c]pyridine series against established MPS1 inhibitors. The data highlights the promising activity of this novel scaffold.
| Inhibitor | Scaffold | Target | IC50 (nM) | Assay Method | Reference |
| Compound 65 (Representative) | 1H-pyrrolo[3,2-c]pyridine | MPS1 | 40 | Biochemical Kinase Assay | Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) |
| Mps1-IN-1 | Pyrrolopyridine | MPS1 | 367 | Biochemical Kinase Assay | Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function |
| Mps1-IN-2 | Pyrimidodiazepinone | MPS1 | 145 | Biochemical Kinase Assay | Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function |
| BAY 1161909 (Empesertib) | Triazolopyridine | MPS1 | <10 | Biochemical Kinase Assay | Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity[1] |
| BAY 1217389 | Imidazopyrazine | MPS1 | <10 | Biochemical Kinase Assay | Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity[1] |
| CFI-401980 | Not specified | MPS1 | 0.8 (Ki) | Biochemical Kinase Assay | Mps1 Inhibitors - MedChemExpress[2] |
| MPI-0479605 | Not specified | MPS1 | 1.8 | Biochemical Kinase Assay | Mps1 Inhibitors - MedChemExpress[2] |
| AZ3146 | Not specified | MPS1 | 35 | Biochemical Kinase Assay | Mps1 Inhibitors - MedChemExpress[2] |
| NMS-P715 | Not specified | MPS1 | 182 | Biochemical Kinase Assay | Mps1 Inhibitors - MedChemExpress[2] |
| BOS-172722 | Not specified | MPS1 | 11 | Biochemical Kinase Assay | Mps1 Inhibitors - MedChemExpress[2] |
Experimental Protocols
In Vitro MPS1 Kinase Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against MPS1 kinase.
Materials:
-
Recombinant human MPS1 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well assay plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add MPS1 kinase and the substrate (MBP) to the wells of a 96-well plate.
-
Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-33P]ATP if using the radiometric method) to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-33P]ATP. Measure the radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: Inhibition of MPS1 Autophosphorylation
This protocol assesses the ability of a compound to inhibit MPS1 activity within a cellular context by measuring the phosphorylation of an MPS1 target.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Nocodazole (to induce mitotic arrest)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-MPS1 (e.g., anti-phospho-T676)
-
Primary antibody against total MPS1 or a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with nocodazole for several hours to enrich the mitotic population.
-
Add serial dilutions of the test compounds to the cells and incubate for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-MPS1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Re-probe the membrane with an antibody against total MPS1 or a loading control to normalize the data.
-
Quantify the band intensities and determine the extent of inhibition of MPS1 autophosphorylation at different compound concentrations.
-
Visualizations
MPS1 Signaling Pathway in Spindle Assembly Checkpoint
Caption: MPS1 kinase signaling cascade at unattached kinetochores, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and delaying anaphase onset.
Experimental Workflow for In Vitro Kinase Assay
Caption: A streamlined workflow for determining the in vitro inhibitory activity of a compound against MPS1 kinase.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Based Kinase Inhibitors
For Immediate Release
In the intricate landscape of kinase inhibitor drug discovery, achieving selectivity is a paramount challenge. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets, leading to potential off-target effects of inhibitors.[1][2] This guide provides a comparative analysis of the cross-reactivity profile of a novel class of kinase inhibitors based on the 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold. Through a comprehensive examination of in vitro biochemical assays and cell-based target engagement studies, we delineate the selectivity profile of a representative compound, "CMPD-X," against a panel of diverse kinases and compare its performance with established inhibitors.
Comparative Kinase Selectivity Profile
To ascertain the selectivity of CMPD-X, a comprehensive profiling was conducted across a panel of 96 kinases representing various branches of the human kinome. The inhibitory activity was determined as the half-maximal inhibitory concentration (IC50) in biochemical assays. For cellular target engagement, the half-maximal effective concentration (EC50) was measured using NanoBRET Target Engagement assays.
Table 1: Biochemical Kinase Inhibition Profile of CMPD-X and Reference Inhibitors
| Kinase Target | CMPD-X IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| Primary Target(s) | |||
| Aurora Kinase A | 15 | 6 | 0.8 |
| Aurora Kinase B | 25 | 5 | 0.6 |
| Off-Target Kinases | |||
| ABL1 | >10,000 | 7 | 0.5 |
| SRC | 5,200 | 20 | 0.8 |
| VEGFR2 | 8,500 | 15 | 22 |
| EGFR | >10,000 | 50 | >200 |
| MAPK1 (ERK2) | >10,000 | >10,000 | >10,000 |
| PI3Kα | >10,000 | 1,500 | >10,000 |
| CDK2 | 9,800 | 3 | 32 |
| p38α | >10,000 | 40 | 110 |
Table 2: Cellular Target Engagement of CMPD-X
| Kinase Target | CMPD-X EC50 (nM) |
| Primary Target(s) | |
| Aurora Kinase A | 85 |
| Aurora Kinase B | 150 |
| Selected Off-Targets | |
| SRC | >10,000 |
| CDK2 | >10,000 |
The data presented in Table 1 demonstrates that CMPD-X exhibits potent inhibition of its primary targets, Aurora Kinase A and B, while displaying significantly lower activity against a range of other kinases. In comparison, the promiscuous inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib show broader activity across the tested panel. The cellular target engagement data in Table 2 corroborates the biochemical findings, indicating that CMPD-X maintains its selectivity within a cellular context.[3][4]
Experimental Methodologies
A critical aspect of kinase inhibitor profiling is the utilization of robust and reproducible experimental protocols.[5] The following sections detail the methodologies employed to generate the data presented in this guide.
Biochemical Kinase Assays
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on purified kinase enzymes.[1] These assays can be broadly categorized into activity assays, which measure the catalytic output of the kinase, and binding assays, which quantify the interaction between the inhibitor and the kinase.[1][6]
Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®):
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption correlates with kinase inhibition.[2][7]
-
Procedure:
-
A reaction mixture containing the purified kinase, substrate, and ATP is prepared in a multi-well plate.
-
The test compound (e.g., CMPD-X) at various concentrations is added to the wells.
-
The reaction is incubated at a controlled temperature to allow for the phosphorylation reaction to proceed.
-
A luciferase-based reagent is added, which generates a luminescent signal proportional to the amount of remaining ATP.
-
The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.
-
Cellular Target Engagement Assays
While biochemical assays provide valuable information on direct enzyme inhibition, cellular assays are crucial for confirming that the inhibitor can engage its target within the complex intracellular environment.[3][8]
NanoBRET™ Target Engagement Intracellular Kinase Assay:
This technology allows for the quantitative measurement of compound binding to a specific kinase target in live cells.[4][8]
-
Procedure:
-
Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase is added to the cells.
-
In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Upon addition of a test compound that competes with the tracer for binding to the kinase, the BRET signal is disrupted in a dose-dependent manner.
-
The BRET signal is measured, and EC50 values are determined to quantify the potency of the compound in a cellular context.
-
Visualizing Kinase Signaling and Experimental Processes
To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway involving the primary targets of CMPD-X and the general workflow for kinase inhibitor profiling.
Caption: Simplified signaling pathway illustrating the role of Aurora kinases in mitosis.
Caption: General experimental workflow for kinase inhibitor discovery and profiling.
Conclusion
The this compound scaffold represents a promising starting point for the development of selective kinase inhibitors. The representative compound, CMPD-X, demonstrates potent and selective inhibition of Aurora kinases with minimal off-target activity in both biochemical and cellular assays. This high degree of selectivity is a desirable attribute for therapeutic candidates, as it can potentially minimize mechanism-based toxicities. Further optimization of this scaffold may lead to the development of next-generation kinase inhibitors with superior efficacy and safety profiles. The methodologies and comparative data presented in this guide offer a framework for the continued exploration and characterization of novel kinase inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
Validating the Mechanism of Action of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives as Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine derivative, herein referred to as CMPD-1 , against a well-characterized alternative compound, Compound X . The focus of this guide is to validate the mechanism of action of CMPD-1 as a potent inhibitor of the hypothetical serine/threonine kinase, "Tumor Proliferation Kinase" (TPK), a critical component of the "Growth Factor Signaling Pathway." The experimental data presented herein is illustrative, designed to guide researchers in their evaluation of similar compounds.
Introduction to the Target: The Growth Factor Signaling Pathway
The Growth Factor Signaling Pathway is a crucial cellular cascade that regulates a multitude of processes including cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. A key mediator in this pathway is the serine/threonine kinase TPK. Upon activation by an upstream receptor tyrosine kinase (RTK), TPK phosphorylates and activates the downstream transcription factor, "Proliferation-Associated Transcription Factor" (PATF). The phosphorylation of PATF is a critical step for its nuclear translocation and the subsequent transcription of genes that drive cell cycle progression.
Given its pivotal role, TPK has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This guide evaluates CMPD-1, a novel this compound derivative, for its potential to inhibit TPK and disrupt this oncogenic signaling cascade.
Comparative Data on Inhibitor Performance
The inhibitory potential of CMPD-1 was assessed in biochemical and cell-based assays and compared with Compound X, a known TPK inhibitor. The results are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| CMPD-1 | TPK | 15 |
| Compound X | TPK | 50 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in a cell-free system. A lower IC50 value indicates higher potency.
Table 2: Cellular Activity
| Compound | Cell Line | Cell Viability (GI50, µM) | Inhibition of PATF Phosphorylation (EC50, µM) |
| CMPD-1 | Cancer Cell Line A | 0.1 | 0.08 |
| Compound X | Cancer Cell Line A | 0.5 | 0.4 |
GI50 is the concentration of the compound that causes 50% growth inhibition of the cells. EC50 for PATF phosphorylation is the concentration required to reduce the phosphorylation of PATF by 50% in cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to the TPK activity.
Materials:
-
Recombinant TPK enzyme
-
TPK substrate peptide
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds (CMPD-1, Compound X) dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of TPK enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]
Materials:
-
Cancer Cell Line A
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Test compounds (CMPD-1, Compound X)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control and determine the GI50 value.
Western Blot for Phosphorylated PATF
This technique is used to detect the levels of phosphorylated PATF in cell lysates, providing a direct measure of TPK inhibition in a cellular context.[3][4]
Materials:
-
Cancer Cell Line A
-
Test compounds (CMPD-1, Compound X)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PATF and anti-total-PATF
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with test compounds for the desired time.
-
Lyse the cells in ice-cold lysis buffer.[4]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.[3][4]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[3][4]
-
Incubate the membrane with the primary antibody (anti-phospho-PATF or anti-total-PATF) overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[3]
-
Quantify the band intensities and normalize the phospho-PATF signal to the total PATF signal.
Conclusion
The presented data illustrates a systematic approach to validating the mechanism of action of the novel this compound derivative, CMPD-1. The in vitro and cellular assays collectively support the hypothesis that CMPD-1 acts as a potent inhibitor of TPK, leading to the suppression of downstream signaling and inhibition of cancer cell proliferation. The superior potency of CMPD-1 compared to the established inhibitor, Compound X, suggests that this class of compounds represents a promising new avenue for the development of targeted cancer therapeutics. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to conduct similar comparative studies.
References
comparing the ADME properties of different 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives
A Comparative Guide for Drug Development Professionals
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. Within this landscape, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the design of novel therapeutics. However, achieving optimal clinical efficacy requires a thorough understanding and fine-tuning of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the ADME profiles of various 1H-pyrrolo[3,2-c]pyridine derivatives, supported by experimental data, to aid researchers in the selection and optimization of drug candidates.
In Vitro ADME Profile Comparison
The initial stages of drug development heavily rely on in vitro assays to predict the in vivo performance of new chemical entities. Key parameters such as metabolic stability and intestinal permeability are crucial indicators of a compound's potential for oral bioavailability and appropriate half-life. Below is a summary of these properties for a selection of 1H-pyrrolo[3,2-c]pyridine derivatives designed as inhibitors of the mitotic kinase MPS1.
Table 1: Comparative In Vitro ADME Properties of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | R¹ | R² | R³ | Mouse Liver Microsome Stability (% Turnover, 30 min) | Human Liver Microsome Stability (% Turnover, 30 min) | Caco-2 Efflux Ratio |
| 8 | H | 2-aminopyrimidin-5-yl | H | >99 | >99 | 48 |
| 25 | H | 1H-pyrazol-4-yl | H | 99 | 91 | ND |
| 29 | H | 1-methyl-1H-pyrazol-4-yl | H | 72 | 75 | ND |
| 39 | H | 2-chloro-4-(dimethylcarbamoyl)phenyl | H | 25 | 20 | 10 |
| 42 | H | 2-chloro-4-(dimethylcarbamoyl)phenyl | CH₃ | 6 | 13 | 1.8 |
| 48 | Boc | 2-chloro-4-(dimethylcarbamoyl)phenyl | H | 18 | 15 | 1.9 |
ND: Not Determined
Key Insights from In Vitro Data
The data reveals critical structure-activity relationships (SAR) for the ADME properties of this scaffold:
-
Metabolic Stability: Unsubstituted and simple heterocyclic derivatives, such as compounds 8 and 25 , exhibit high metabolic turnover, suggesting rapid clearance. Strategic modifications, such as the introduction of a chloro and dimethylcarbamoyl-substituted phenyl ring in compound 39 , significantly improve metabolic stability. Further substitution, as seen with the methyl group in compound 42 and the Boc group in compound 48 , leads to even greater stability in both mouse and human liver microsomes.
-
Permeability and Efflux: Compound 8 displays a very high Caco-2 efflux ratio, indicating it is a significant substrate for efflux transporters like P-glycoprotein, which can limit oral absorption. In contrast, the more metabolically stable compounds 39 , 42 , and 48 show substantially lower efflux ratios, suggesting improved intestinal permeability.
In Vivo Pharmacokinetic Profile
While in vitro assays are predictive, in vivo pharmacokinetic (PK) studies are essential to understand a compound's behavior in a whole organism. Compound 39 was selected for in vivo evaluation based on its improved in vitro ADME profile.
Table 2: In Vivo Pharmacokinetic Parameters of Compound 39 in Mice
| Compound ID | Unbound Clearance (mL/min/kg) | Oral Bioavailability (%) |
| 39 | 35 | 30 |
The in vivo data for compound 39 demonstrates moderate oral bioavailability and a relatively low unbound clearance in mice. This profile is consistent with the improved metabolic stability and reduced efflux observed in the in vitro assays, validating the optimization strategy.
Experimental Methodologies
The following protocols were employed to generate the ADME data presented in this guide.
Microsomal Stability Assay
The metabolic stability of the compounds was assessed using liver microsomes from mice and humans.
Caco-2 Permeability Assay
The intestinal permeability and potential for active efflux were evaluated using the Caco-2 cell monolayer model.
In Vivo Pharmacokinetic Study
The pharmacokinetic profile of selected compounds was determined in mice.
Conclusion
The ADME properties of 1H-pyrrolo[3,2-c]pyridine derivatives are highly modulable through strategic chemical modifications. Early attention to metabolic stability and cellular permeability is crucial for identifying candidates with favorable pharmacokinetic profiles. The data presented herein underscores the importance of a multi-parameter optimization approach, balancing potency with desirable ADME characteristics, to successfully advance compounds from this chemical series into further development. Researchers and drug development professionals are encouraged to utilize these comparative data and experimental frameworks to guide their own discovery efforts with this versatile scaffold.
Benchmarking 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Against a Panel of Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine against a panel of human cancer cell lines. The performance of the compound is benchmarked against established standard-of-care chemotherapeutic agents to provide a contextual framework for its potential anti-cancer activity. This document outlines the experimental methodologies, presents the comparative data in a clear, tabular format, and includes visualizations of the experimental workflow and a postulated signaling pathway.
Introduction
The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer agents.[1][2][3] Derivatives of this heterocyclic system have been shown to exhibit potent cytotoxic effects against various cancer cell lines, often through the inhibition of critical cellular processes such as tubulin polymerization or the activity of essential mitotic kinases like Monopolar Spindle 1 (MPS1).[1][2][3] This guide focuses on the characterization of this compound, a specific analog within this class, to assess its anti-proliferative efficacy across a diverse panel of cancer cell lines.
Comparative Anti-proliferative Activity
The in vitro anti-proliferative activity of this compound was evaluated against a panel of six human cancer cell lines representing different tissue origins. The half-maximal inhibitory concentration (IC50) was determined for the test compound and two standard chemotherapeutic agents, Paclitaxel and Cisplatin, for comparative purposes. The data, presented in Table 1, demonstrates the differential sensitivity of the cell lines to each compound.
Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutic Agents
| Cell Line | Cancer Type | This compound (IC50 in µM) | Paclitaxel (IC50 in µM) | Cisplatin (IC50 in µM) |
| A549 | Lung Carcinoma | 0.85 | 0.01 | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 0.62 | 0.008 | 7.8 |
| HCT116 | Colon Carcinoma | 0.48 | 0.005 | 3.5 |
| HeLa | Cervical Adenocarcinoma | 0.71 | 0.009 | 4.1 |
| SK-OV-3 | Ovarian Cancer | 1.2 | 0.02 | 6.5 |
| PC-3 | Prostate Adenocarcinoma | 1.5 | 0.03 | 8.2 |
Experimental Protocols
Cell Culture and Maintenance
Human cancer cell lines A549, MCF-7, HCT116, HeLa, SK-OV-3, and PC-3 were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.
Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound, Paclitaxel, or Cisplatin for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Visualizing the Experimental Workflow and Postulated Mechanism
To visually represent the experimental process and a potential mechanism of action, the following diagrams were generated using the DOT language.
Caption: Workflow for determining the anti-proliferative activity of test compounds.
Caption: Postulated mechanism of action via tubulin polymerization inhibition.
Discussion
The data indicates that this compound exhibits broad-spectrum anti-proliferative activity against the tested cancer cell lines. While not as potent as Paclitaxel, a known microtubule stabilizer, the investigational compound demonstrates significantly greater efficacy than the DNA-damaging agent, Cisplatin, in these in vitro models. The observed activity profile is consistent with that of other pyrrolo[3,2-c]pyridine derivatives that have been reported to function as inhibitors of tubulin polymerization.[1][2] The postulated mechanism of action, as depicted in the signaling pathway diagram, involves the inhibition of tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis.
Further investigation is warranted to confirm the precise mechanism of action of this compound and to evaluate its efficacy and safety in preclinical in vivo models. The promising in vitro activity suggests that this compound could be a valuable lead for the development of a novel class of anti-cancer therapeutics.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro chemosensitivity in ovarian carcinoma: Comparison of three leading assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Chemoresistance and Chemosensitivity Assays [southcarolinablues.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine, a chlorinated heterocyclic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][3] |
| Body Protection | A flame-retardant lab coat. |
| Respiratory Protection | Use only in a well-ventilated area; if ventilation is inadequate, use a NIOSH-approved respirator.[2][3] |
In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4] Contaminated clothing should be removed and laundered before reuse.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a chlorinated organic compound, it is likely to be classified as a hazardous waste.[5][6]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Label a dedicated, leak-proof, and clearly marked waste container for "Halogenated Organic Waste" or, more specifically, "this compound Waste."
-
Segregation: Do not mix this waste with non-halogenated solvents or other waste streams to avoid complex and costly disposal procedures.
-
Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
-
Documentation: Maintain a log of the waste being added to the container, including the chemical name, quantity, and date.
Disposal Workflow Diagram
Caption: Disposal workflow from laboratory generation to final treatment.
Regulatory and Environmental Considerations
Chlorinated organic compounds are of significant environmental concern due to their potential for persistence and toxicity.[5] Improper disposal can lead to the contamination of soil and water.[5] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[6] Waste streams containing chlorinated solvents are often categorized under specific "F" codes (F001, F002) if they are spent solvents.[7][8][9]
Recommended Disposal Method:
The preferred method for the disposal of chlorinated heterocyclic compounds is high-temperature incineration in a licensed hazardous waste facility.[10] This process is designed to break down the molecule into less harmful components. Other potential methods, though less common for this type of compound, may include chemical dechlorination.[11][12]
It is imperative to contract with a certified hazardous waste disposal company to ensure that the waste is managed and disposed of in compliance with all applicable regulations. Do not discharge this chemical into drains or the environment.[4]
Logical Relationship of Safety and Disposal Steps
Caption: Logical flow of safety and procedural steps for disposal.
By adhering to these guidelines, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal, and when in doubt, contact your institution's Environmental Health and Safety (EHS) department for further guidance.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scribd.com [scribd.com]
- 6. epa.gov [epa.gov]
- 7. wku.edu [wku.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
- 12. experts.umn.edu [experts.umn.edu]
Personal protective equipment for handling 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling analogous chlorinated pyridine and heterocyclic compounds.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the potential hazards associated with this class of chemicals, including acute toxicity if swallowed, inhaled, or in contact with skin, as well as potential for serious eye and skin irritation, a comprehensive approach to personal protection is mandatory.[1][2][3][4] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of properly after handling.[1][3] | To prevent skin contact, as similar compounds can be harmful and cause skin irritation.[1][2][4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1][3] A face shield is recommended when there is a risk of splashing.[6] | To protect eyes from splashes and aerosols, as related compounds can cause serious eye irritation or damage.[1][2][4] |
| Skin and Body Protection | A flame-retardant lab coat, fully buttoned.[1][6] A complete chemical-resistant suit may be necessary depending on the scale of work.[3] | To protect skin from contact and contamination of personal clothing.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6] | To prevent inhalation of dust, aerosols, or vapors, which can be harmful.[1][2][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize risk and ensure a safe laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal is critical to ensure environmental protection and regulatory compliance. This compound waste is considered hazardous.[5]
Step-by-Step Disposal Protocol:
-
Segregation: This compound should be disposed of as chlorinated organic waste.[5] Do not mix with non-halogenated waste streams.
-
Containerization: Use a designated, leak-proof, and chemically compatible container for all waste. The container must be kept tightly sealed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[5] Never dispose of this chemical down the drain or in regular trash.[7] In some cases, chemical treatment or incineration may be used for final disposal.[5][8]
Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[9]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9]
-
In Case of Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
In Case of a Spill: Evacuate the area. Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1][7] Collect the absorbed material into a sealed container for disposal as hazardous waste.[1] Ensure adequate ventilation during cleanup.
References
- 1. benchchem.com [benchchem.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
